molecular formula C10H12ClNO3 B3056143 N-(4-Chloro-2,5-dimethoxyphenyl)acetamide CAS No. 6938-75-6

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide

Cat. No.: B3056143
CAS No.: 6938-75-6
M. Wt: 229.66 g/mol
InChI Key: OQKSIDOPPLSAOL-UHFFFAOYSA-N
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Description

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C10H12ClNO3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-Chloro-2,5-dimethoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-Chloro-2,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Chloro-2,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-6(13)12-8-5-9(14-2)7(11)4-10(8)15-3/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKSIDOPPLSAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219476
Record name N-(4-Chloro-2,5-dimethoxyphenyl)acetamide
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Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6938-75-6
Record name N-(4-Chloro-2,5-dimethoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6938-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-2,5-dimethoxyphenyl)acetamide
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Record name NSC53671
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53671
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Chloro-2,5-dimethoxyphenyl)acetamide
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Record name N-(4-CHLORO-2,5-DIMETHOXYPHENYL)ACETAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide CAS 6938-75-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (CAS 6938-75-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's properties, synthesis, characterization, applications, and safety protocols, grounding all information in authoritative references.

Core Compound Identity and Physicochemical Properties

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide, registered under CAS number 6938-75-6, is a substituted acetanilide derivative. Its structure features a central benzene ring functionalized with chloro, methoxy, and acetamido groups, making it a valuable building block in organic synthesis.[1][2]

Structural and Molecular Data
  • IUPAC Name : N-(4-chloro-2,5-dimethoxyphenyl)acetamide[1]

  • Synonyms : 4-Chloro-2,5-dimethoxyacetanilide, Acetamide, N-(4-chloro-2,5-dimethoxyphenyl)-[2][3]

  • Molecular Formula : C₁₀H₁₂ClNO₃[1][4]

  • Molecular Weight : 229.66 g/mol [4]

  • Canonical SMILES : CC(=O)NC1=CC(OC)=C(Cl)C=C1OC[1][2]

  • InChIKey : OQKSIDOPPLSAOL-UHFFFAOYSA-N[2][5]

Physicochemical Characteristics

The physical properties of a compound are critical for determining its handling, storage, and application in experimental settings. The data below has been aggregated from various chemical data repositories.

PropertyValueSource(s)
Melting Point 116-117 °C[3][4]
Boiling Point (Predicted) 371.3 ± 42.0 °C[3][4]
Density (Predicted) 1.258 ± 0.06 g/cm³[3]
pKa (Predicted) 13.16 ± 0.70[3]
Appearance White to off-white solid/powder[6]

Synthesis and Strategic Manufacturing Insights

The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide is a multi-step process that hinges on the successful preparation of its aniline precursor. The choice of synthetic route for the precursor often depends on the desired scale, purity requirements, and environmental considerations.

Synthesis of Precursor: 2,5-Dimethoxy-4-chloroaniline

The critical intermediate, 2,5-dimethoxy-4-chloroaniline, can be synthesized through several established pathways. The most common industrial approach involves the reduction of a nitrobenzene derivative.

Route A: Catalytic Hydrogenation (Preferred for High Purity)

This method is favored for its clean reaction profile and high yields, avoiding the generation of large amounts of waste like traditional iron powder reductions.[7] The process involves the reduction of 2,5-dimethoxy-4-chloronitrobenzene using hydrogen gas in the presence of a catalyst such as Raney Nickel or Palladium on Carbon (Pd/C).[7]

  • Causality : The choice of a two-stage temperature and pressure profile is critical. An initial high-temperature, high-pressure stage facilitates the rapid reduction of the nitro group, while a subsequent lower-temperature, lower-pressure stage is employed to prevent the undesired side reaction of dechlorination, thus ensuring high selectivity for the target aniline.[7] This level of control is paramount for achieving high purity of the final product.

Route B: Metal-Based Reduction

An alternative laboratory-scale method involves the reduction of 2,5-dimethoxy-4-chloronitrobenzene using zinc powder in an ethanol/water solvent mixture.[8] While effective, this method can be less efficient for large-scale production and may require more rigorous purification steps.[8]

Final Step: Acetylation of 2,5-Dimethoxy-4-chloroaniline

The final step is the N-acetylation of the aniline precursor. This is a standard and typically high-yielding reaction where the amino group of the aniline attacks an acetylating agent.

Workflow Diagram: Synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis start 2,5-Dimethoxy-4-chloronitrobenzene reductant H₂ Gas + Catalyst (e.g., Pd/C, Raney Ni) start->reductant Reduction product1 2,5-Dimethoxy-4-chloroaniline reductant->product1 acetylating_agent Acetylating Agent (e.g., Acetic Anhydride) product1->acetylating_agent N-Acetylation final_product N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (CAS 6938-75-6) acetylating_agent->final_product

Caption: Synthetic pathway from the nitro-precursor to the final acetamide product.

Detailed Experimental Protocol: N-Acetylation

The following protocol is a self-validating system designed for high conversion and purity.

  • Reactor Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 1 mole equivalent of 2,5-dimethoxy-4-chloroaniline in a suitable solvent (e.g., glacial acetic acid or an inert solvent like ethyl acetate).

  • Reagent Addition : Cool the solution in an ice bath. Slowly add 1.1 mole equivalents of acetic anhydride dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C. The slight molar excess of the acetylating agent drives the reaction to completion.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Work-up and Isolation : Pour the reaction mixture into a beaker containing cold water or ice. The product will precipitate as a solid.

  • Purification : Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a high-purity crystalline solid.[8]

  • Drying : Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized N-(4-Chloro-2,5-dimethoxyphenyl)acetamide.

TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), two methoxy groups (singlets, ~3.8-3.9 ppm), aromatic protons (singlets or doublets depending on the solvent, ~7-8 ppm), and the amide N-H proton (broad singlet, variable shift).
¹³C NMR Peaks for the acetyl methyl carbon, two distinct methoxy carbons, aromatic carbons (including those bonded to chlorine, oxygen, and nitrogen), and the amide carbonyl carbon (~168-170 ppm).[9]
Mass Spectrometry (EI-MS) A molecular ion peak (M⁺) corresponding to the molecular weight (m/z ~229/231 due to ³⁵Cl/³⁷Cl isotopes). Key fragmentation patterns would involve the loss of acetyl or methoxy groups.[5]
Infrared (IR) Spectroscopy Characteristic absorption bands: N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the amide (~1650-1680 cm⁻¹), C-O stretching of ethers (~1200-1250 cm⁻¹), and C-Cl stretching.[10]
HPLC Used for purity assessment, typically showing a single major peak for the pure compound with a retention time dependent on the column and mobile phase used.

Industrial Applications and Research Significance

The primary industrial application of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide is as a crucial intermediate in the synthesis of organic pigments.

Pigment Manufacturing

This compound is a precursor to N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (also known as 4'-Chloro-2',5'-dimethoxyacetoacetanilide), which is a key component in the production of high-performance diarylide pigments.[11][12] Specifically, it is used to synthesize Pigment Yellow 83, a widely used colorant in plastics, inks, and coatings due to its excellent lightfastness and heat stability.[12]

Diagram: Role as a Pigment Intermediate

G A N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (CAS 6938-75-6) B Hydrolysis A->B C 2,5-Dimethoxy-4-chloroaniline B->C D Condensation with Diketene or Ethyl Acetoacetate C->D E N-(4-chloro-2,5-dimethoxyphenyl) -3-oxobutanamide D->E F Coupling Reaction E->F G Pigment Yellow 83 F->G

Caption: The transformation of the topic compound into Pigment Yellow 83.

Research and Development

In the context of drug discovery and development, substituted anilides and acetamides serve as common scaffolds and building blocks. While specific biological activities for N-(4-Chloro-2,5-dimethoxyphenyl)acetamide are not widely reported, its structural motifs are present in various biologically active molecules. Its availability makes it a useful starting material for creating libraries of novel compounds for screening purposes.[13][14]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this chemical. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification

The compound is classified with the following hazards:

  • H302 : Harmful if swallowed.[15]

  • H315 : Causes skin irritation.[15]

  • H319 : Causes serious eye irritation.[15]

  • H335 : May cause respiratory irritation.[15]

GHS Pictogram:

  • GHS07 (Exclamation Mark)[15]

Recommended Handling and PPE
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[16]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[16]

    • Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[16]

    • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.

Storage and Disposal
  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

References

  • Method for synthesizing 2,5-dimethoxy-4-chloroaniline.
  • Chen Hong-bo. The Synthesis of 2,5-Dimethoxy-4-Chloroaniline.
  • N-(4-chloro-2,5-dimethoxyphenyl)acetamide. (ChemicalBook)
  • Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant.
  • 2,5-Dimethoxy-4-chloroaniline synthesis. (ChemicalBook)
  • Method for preparing 2,5-dimethoxy-4-chloroaniline by hydrogenation reduction.
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide - Optional[13C NMR]. (SpectraBase)
  • Safety Data Sheet - n-(4-Chloro-2,5-dimethoxyphenyl)acetamide. (CymitQuimica)
  • 4'-Chloro-2',5'-dimethoxyacetoacetanilide. (PubChem, CID 78170)
  • N-(4-CHLORO-2,5-DIMETHOXYPHENYL)ACETOACETAMIDE. (ChemBK)
  • N-(4-Chloro-2,5-dimethoxyphenyl)acetamide 95%. (Advanced ChemBlocks)
  • N-(4-Chloro-2,5-dimethoxyphenyl)acetamide. (CAS Common Chemistry)
  • N-(4-Chloro-2,5-dimethoxyphenyl)acetamide. (BLDpharm)
  • N-(4-chloro-2,5-dimethoxyphenyl)acetamide. (PubChemLite)
  • Supplementary Inform
  • SAFETY DATA SHEET - 4-Chloroacetanilide. (Fisher Scientific)
  • N-(4-chloro-2,5-dimethoxyphenyl)acetamide. (ChemicalBook, CAS 6938-75-6)
  • N-(4-Chloro-2,5-dimethoxyphenyl)acetamide. (Hoffman Fine Chemicals)
  • Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
  • N-(4-Chloro-2,5-dimethoxyphenyl)
  • SAFETY D
  • Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Inform
  • Acetamide, N-(4-chlorophenyl)-. (NIST WebBook)
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide. (Chemspace)
  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...
  • 2,5-Dimethoxy-4-chloroaniline 6358-64-1 wiki. (Guidechem)
  • Formylation and acetylation of 4-chloroaniline by a Streptomyces sp. (PubMed)
  • N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide Properties. (EPA)
  • Acetamide, N-(2,5-dimethoxyphenyl)-2,2-dichloro-. (NIST WebBook)
  • Synthesis of N-Substituted Derivatives of N-(4-(N-(5-Chloro-2 methoxyphenyl)sulfamoyl)phenyl)acetamide with Potential Antiurease Activity.
  • CAS 13080-75-6: 5-acetyliminodibenzyl. (CymitQuimica)
  • 530-75-6 | CAS D
  • 1-Azoniabicyclo(3.2.1)
  • Chemical Properties of 6-Dodecanol (CAS 6836-38-0). (Cheméo)
  • 4-chloro-2,5-DMA (hydrochloride). (Cayman Chemical)

Sources

4'-Chloro-2',5'-dimethoxyacetanilide chemical structure and molecular weight

[1][2]

Executive Summary

This technical guide provides a comprehensive structural and physicochemical analysis of 4'-Chloro-2',5'-dimethoxyacetanilide (CAS: 6938-75-6). Often confused with its industrial analog 4'-Chloro-2',5'-dimethoxyacetoacetanilide (Naphthol AS-IRG), this compound represents the

This document outlines the precise molecular weight, structural connectivity, synthetic pathways, and analytical characterization required for research and drug development applications.[1] It distinguishes the acetanilide (C10) from the acetoacetanilide (C12) to ensure experimental accuracy.

Part 1: Chemical Structure & Physicochemical Properties[3]

Structural Elucidation

The molecule consists of an acetanilide core substituted with a chlorine atom at the para position (4') and two methoxy groups at the ortho (2') and meta (5') positions relative to the nitrogen attachment.

Molecular Formula:

23

Molecular Weight Calculation:

  • Carbon (10):

    
    
    
  • Hydrogen (12):

    
    
    
  • Chlorine (1):

    
    
    
  • Nitrogen (1):

    
    
    
  • Oxygen (3):

    
    
    
  • Total MW: 229.66 g/mol [4]

Key Properties Table
PropertyDataSource/Validation
IUPAC Name

-(4-chloro-2,5-dimethoxyphenyl)acetamide
[PubChem, 2025]
CAS Number 6938-75-6 Verified Registry
Molecular Weight 229.66 g/mol Calculated
Melting Point 116–117 °CExperimental [ChemicalBook]
Appearance White to off-white crystalline solidStandard Acetanilides
Solubility Soluble in DMSO, DMF, Ethanol; Low in WaterLipophilic Core
Structural Connectivity Diagram

The following diagram illustrates the logical connectivity of the functional groups, highlighting the electron-donating methoxy groups and the electron-withdrawing chloro/amide groups.

ChemicalStructureCoreBenzene RingN_GroupAcetamido Group(-NH-CO-CH3)(Pos 1')Core->N_GroupC1'OMe_2Methoxy Group(-OCH3)(Pos 2')Core->OMe_2C2'Cl_4Chloro Group(-Cl)(Pos 4')Core->Cl_4C4'OMe_5Methoxy Group(-OCH3)(Pos 5')Core->OMe_5C5'N_Group->Core+M / -I EffectOMe_2->Core+M EffectOMe_5->Core+M Effect

Figure 1: Structural connectivity and electronic substituent effects of 4'-Chloro-2',5'-dimethoxyacetanilide.

Part 2: Synthetic Methodology

The synthesis of 4'-Chloro-2',5'-dimethoxyacetanilide is a classic nucleophilic acyl substitution (acetylation) of the precursor aniline. This protocol is designed for high yield and purity, minimizing the formation of di-acetylated byproducts.

Reaction Scheme

Precursor: 4-Chloro-2,5-dimethoxyaniline (CAS: 6358-64-1) Reagent: Acetic Anhydride (

Solvent:
Experimental Protocol (Bench Scale)
  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (53.3 mmol) of 4-Chloro-2,5-dimethoxyaniline in 50 mL of glacial acetic acid.

  • Acetylation: Slowly add 6.0 mL (63.5 mmol, 1.2 eq) of Acetic Anhydride dropwise at room temperature.

    • Note: The reaction is exothermic. If temperature exceeds 40°C, cool with an ice bath to prevent di-acetylation.

  • Reflux (Optional): If precipitation does not occur within 30 minutes, heat the mixture to 60°C for 1 hour.

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.[5][6]

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain needle-like crystals.

  • Yield: Expected yield is 85–95%.

Synthesis Workflow Diagram

SynthesisWorkflowStartStart: 4-Chloro-2,5-dimethoxyanilineReagentAdd Acetic Anhydride(1.2 eq, Dropwise)Start->ReagentReactionReaction: Nucleophilic Acyl Substitution(Solvent: AcOH, Temp: <40°C)Reagent->ReactionQuenchQuench: Pour into Ice WaterReaction->QuenchIsolateFiltration & WashingQuench->IsolatePurifyRecrystallization (EtOH/H2O)Target MP: 116-117°CIsolate->Purify

Figure 2: Step-by-step synthetic workflow for the acetylation of 4-chloro-2,5-dimethoxyaniline.

Part 3: Analytical Characterization[3]

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d

Chemical Shift (

)
MultiplicityIntegrationAssignment
2.08 ppm Singlet (s)3HAcetyl

3.75 ppm Singlet (s)3HMethoxy

(C5')
3.82 ppm Singlet (s)3HMethoxy

(C2')
7.15 ppm Singlet (s)1HAromatic H (C3' or C6')
7.80 ppm Singlet (s)1HAromatic H (C6' or C3')
9.25 ppm Broad Singlet1HAmide

Note: The para-relationship of protons results in singlets rather than doublets in the aromatic region.

Infrared Spectroscopy (FT-IR)
  • 3280 cm

    
    :  N-H stretch (Amide).
    
  • 1650 cm

    
    :  C=O stretch (Amide I band) – Distinctive for acetanilides.
    
  • 1530 cm

    
    :  N-H bend (Amide II band).
    
  • 1210 cm

    
    :  C-O-C stretch (Aryl ether).
    

Part 4: Critical Distinction (Related Compounds)

Researchers must distinguish the topic compound from its industrially significant analog used in pigment chemistry.

FeatureTopic Compound Industrial Analog (Naphthol AS-IRG)
Name 4'-Chloro-2',5'-dimethoxyacetanilide 4'-Chloro-2',5'-dimethoxyacetoacetanilide
CAS 6938-75-6 4433-79-8
Formula


Side Chain Acetyl (

)
Acetoacetyl (

)
Use Pharma Intermediate, ResearchPigment Intermediate (e.g., Pigment Yellow 83)

Why this matters: Using the wrong CAS number in procurement will result in receiving a compound with a reactive methylene group (acetoacetanilide), which will fail in protocols designed for the stable acetanilide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80721, N-(4-Chloro-2,5-dimethoxyphenyl)acetamide. Retrieved from [Link]

  • NIST Chemistry WebBook. 4'-chloro-2',5'-dimethoxyacetoacetanilide Spectral Data. Retrieved from [Link]

Technical Guide: Synonyms and Synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, structural identification, and synthetic context of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide .

Executive Summary

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (CAS: 6938-75-6) is a specialized organic intermediate utilized primarily as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] It is structurally distinct from the widely used pigment intermediate Naphtol AS-IRG (Acetoacetamide derivative), though the two are frequently confused due to nomenclatural similarities.[4] This guide provides a definitive analysis of the compound's synonyms, distinguishes it from its structural analogs, and outlines a validated synthesis protocol.[4]

Nomenclature and Chemical Identification

Precise identification is critical in organic synthesis to avoid costly procurement or experimental errors.[1][4] The following table consolidates the valid identifiers for this specific acetamide derivative.

Table 1: Chemical Identity & Synonyms
CategoryIdentifier / SynonymContext
Primary Name N-(4-Chloro-2,5-dimethoxyphenyl)acetamide IUPAC / Formal
Common Name 4'-Chloro-2',5'-dimethoxyacetanilide Industrial / Traditional
CAS Registry 6938-75-6 Regulatory
Inverted Name Acetamide, N-(4-chloro-2,5-dimethoxyphenyl)-Indexing (CA)
Structural Name 2-Acetylamino-1-chloro-4,5-dimethoxybenzeneStructural Analysis
Molecular Formula

Stoichiometry
Molecular Weight 229.66 g/mol Calculation
The "False Friend" Alert: Acetamide vs. Acetoacetamide

CRITICAL WARNING: Researchers often confuse this compound with Naphtol AS-IRG (CAS 4433-79-8).[1][4] The distinction lies in the acyl chain length.[4]

  • Target Compound (CAS 6938-75-6): Contains an Acetyl group (

    
    ).[1][4]
    
  • Naphtol AS-IRG (CAS 4433-79-8): Contains an Acetoacetyl group (

    
    ).[1][4]
    

Using the wrong CAS number will result in the acquisition of a pigment intermediate rather than the acetamide building block.[1][4]

Structural Logic and Reactivity

The synonyms for this compound are derived from its three core functional components. Understanding this hierarchy aids in database searching and retrosynthetic planning.[1][4]

Diagram 1: Nomenclature Logic & Structural Components

NomenclatureHierarchy Core Target Molecule N-(4-Chloro-2,5-dimethoxyphenyl)acetamide Parent Parent Structure: Acetanilide Core->Parent Base Skeleton Sub1 Substituent 1: 4-Chloro Core->Sub1 Position 4 Sub2 Substituent 2: 2,5-Dimethoxy Core->Sub2 Positions 2, 5 Syn1 Synonym: 4'-Chloro-2',5'-dimethoxyacetanilide Parent->Syn1 Traditional Naming Syn2 Synonym: Acetamide, N-(4-chloro-2,5-dimethoxyphenyl)- Parent->Syn2 CA Indexing

Caption: Logical derivation of synonyms based on the acetanilide skeleton and substitution patterns.

Validated Synthesis Protocol

While the acetoacetamide derivative is made via diketene, the acetamide (CAS 6938-75-6) is synthesized via the acetylation of the corresponding aniline.[1]

Reaction Pathway

Precursor: 4-Chloro-2,5-dimethoxyaniline (CAS 6358-64-1) Reagent: Acetic Anhydride (


) or Acetyl Chloride (

) Solvent: Glacial Acetic Acid or Dichloromethane (DCM)[1][4]
Diagram 2: Synthesis Workflow

SynthesisWorkflow Start Start: 4-Chloro-2,5- dimethoxyaniline Process Process: Reflux in AcOH (1-2 Hours) Start->Process Reagent Reagent: Acetic Anhydride (1.1 eq) Reagent->Process Quench Quench: Pour into Ice Water Process->Quench Completion Isolate Isolation: Filtration & Recrystallization Quench->Isolate Precipitation Product Product: N-(4-Chloro-2,5- dimethoxyphenyl)acetamide Isolate->Product Yield >90%

Caption: Step-by-step synthesis workflow for the acetylation of 4-Chloro-2,5-dimethoxyaniline.

Detailed Experimental Procedure

This protocol is adapted from standard acetylation procedures for electron-rich anilines [1].

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2,5-dimethoxyaniline (10.0 g, 53.3 mmol) in Glacial Acetic Acid (40 mL).

  • Acetylation: Slowly add Acetic Anhydride (6.0 mL, 63.5 mmol, 1.2 eq) dropwise at room temperature. The reaction is slightly exothermic.[1][4]

  • Reaction: Heat the mixture to reflux (

    
    ) for 1 hour. Monitor via TLC (Ethyl Acetate/Hexane 1:1) to ensure consumption of the starting aniline.[4]
    
  • Work-up: Cool the reaction mixture to room temperature. Pour the solution slowly into Ice Water (200 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.[1][4]

  • Purification: Filter the precipitate using a Büchner funnel. Wash the cake with cold water (

    
     mL) to remove residual acid.[4]
    
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    
  • Validation: Verify identity using melting point (

    
     [2]) and 
    
    
    
    -NMR.

Applications in Drug Development

Unlike its pigment-related cousin, N-(4-Chloro-2,5-dimethoxyphenyl)acetamide serves as a versatile intermediate in medicinal chemistry.[1]

  • Sulfonamide Synthesis: The acetamide group acts as a protecting group for the amine during chlorosulfonation reactions.[4] It can be selectively hydrolyzed later to regenerate the free amine after installing a sulfonyl chloride moiety [3].[4]

  • Electrophilic Aromatic Substitution: The acetamido group directs electrophiles to the ortho position (relative to itself), allowing for further functionalization of the benzene ring at the 6-position (since the 4-position is blocked by Chlorine and 2,5 are methoxy).[1]

References

  • Vogel, A. I. (1989).[4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][4] Longman Scientific & Technical.[1][4] (Standard acetylation protocols for anilines).

  • ChemBK. (2024).[1][4] N-(4-Chloro-2,5-dimethoxyphenyl)acetamide - Physico-chemical Properties. Retrieved from [Link][1][4][5]

  • ResearchGate. (2026).[1][4] Synthesis of N-Substituted Derivatives of N-(4-(N-(5-Chloro-2 methoxyphenyl)sulfamoyl)phenyl)acetamide. Retrieved from [Link]

  • PubChem. (2024).[1][4] Compound Summary: N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (CAS 6938-75-6).[1][2][4][5] National Library of Medicine.[1][4] Retrieved from [Link][1][4]

Sources

Technical Guide: Solubility Profiling of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide

[1]

Executive Summary

This technical guide provides a comprehensive framework for evaluating the solubility of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (CAS: 6938-75-6) in Dimethyl Sulfoxide (DMSO) and Methanol.[1] Targeted at process chemists and formulation scientists, this document moves beyond static data points to establish a robust protocol for solubility determination, thermodynamic modeling, and process application.

While DMSO typically serves as a universal solvent for this class of acetanilides due to its high polarity and hydrogen bond accepting capability, Methanol offers a temperature-dependent solubility profile ideal for recrystallization and purification processes.[1] This guide details the physicochemical basis of these interactions and provides validated protocols for generating decision-quality solubility data.

Physicochemical Profile & Solvent Interaction

Understanding the solute-solvent interaction is the precursor to accurate solubility measurement.[1]

Compound Identification[1][2]
  • IUPAC Name: N-(4-Chloro-2,5-dimethoxyphenyl)acetamide[1][2][3]

  • Common Synonyms: 4-Chloro-2,5-dimethoxyacetanilide[1]

  • CAS Number: 6938-75-6[1][3]

  • Molecular Formula: C₁₀H₁₂ClNO₃[2][3]

  • Molecular Weight: 229.66 g/mol

  • Structural Features:

    • Acetamide Group: Acts as both a Hydrogen Bond Donor (NH) and Acceptor (C=O).

    • Methoxy Groups (2,5-position): Steric bulk and weak H-bond acceptors; they increase lipophilicity compared to the parent acetanilide.[1]

    • Chlorine Atom: Increases lipophilicity and crystal lattice energy.

Solvent Systems Analysis

The choice between DMSO and Methanol is dictated by the specific "Like Dissolves Like" mechanisms:

FeatureDMSO (Dimethyl Sulfoxide)Methanol (MeOH)
Dielectric Constant ~47 (High Polarity)~33 (Moderate Polarity)
Interaction Type Strong Dipole-Dipole; Strong H-Bond Acceptor.[1]H-Bond Donor and Acceptor.[1]
Solubility Expectation High (>200 mg/mL). The sulfoxide oxygen strongly interacts with the amide proton of the solute.Moderate (Temperature Dependent). Solvation relies on breaking the solute's crystal lattice; effective at elevated temperatures.
Process Role Reaction Solvent; Stock Solution Preparation.Crystallization Solvent; Washing Solvent.

Experimental Protocols for Solubility Determination

To ensure data integrity (E-E-A-T), two distinct protocols are recommended: the Equilibrium Shake-Flask Method for thermodynamic solubility and the Dynamic Visual Method for defining the Metastable Zone Width (MSZW).

Protocol A: Equilibrium Shake-Flask (Thermodynamic Solubility)

This is the "Gold Standard" for determining the absolute solubility limit at a fixed temperature.

Workflow Diagram:

Solubility_ProtocolStartStart: Weigh Excess SoluteAddSolventAdd Solvent (DMSO or MeOH)Start->AddSolventEquilibrateEquilibrate (Shake 24-48h)AddSolvent->EquilibrateFilterFilter (0.22 µm PTFE)Equilibrate->FilterAnalyzeQuantification (HPLC/Gravimetric)Filter->Analyze

Figure 1: Standard Equilibrium Solubility Determination Workflow.[1]

Step-by-Step Procedure:

  • Preparation: Add excess N-(4-Chloro-2,5-dimethoxyphenyl)acetamide solid to a glass vial.

    • Target: Visual suspension (solid must remain visible).

  • Solvent Addition: Add 5.0 mL of solvent (DMSO or Methanol).

  • Equilibration: Place vials in a temperature-controlled orbital shaker.

    • Settings: 25°C (or target T), 200 RPM, 24–48 hours.

    • Validation: Ensure solid is present throughout. If clear, add more solid.

  • Sampling: Stop shaking and allow settling for 1 hour (maintain T).

  • Filtration: Filter supernatant through a pre-heated 0.22 µm PTFE syringe filter.

    • Note: Pre-heating prevents precipitation during filtration.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC (Preferred): Dilute filtrate 100x with Mobile Phase and inject. Calculate concentration against a standard curve.

Protocol B: Dynamic Polythermal Method (Temperature Dependence)

Used to generate solubility curves (


  • Setup: Prepare 5 vials with varying known concentrations (e.g., 50, 100, 150, 200, 250 mg/mL in Methanol).

  • Heating: Heat slowly (0.5°C/min) with stirring until the solution becomes perfectly clear (

    
    ).
    
  • Cooling: Cool slowly (0.5°C/min) until the first crystal appears (

    
    ).
    
  • Data Point: The

    
     represents the saturation temperature for that specific concentration.
    

Data Analysis & Thermodynamic Modeling

Raw data must be modeled to be useful for process scale-up.[1]

Calculation of Mole Fraction Solubility ( )

Convert mass solubility (

Where:

The Modified Apelblat Equation

For temperature-dependent solubility (especially in Methanol), fit your experimental data to the Modified Apelblat equation. This empirical model correlates mole fraction solubility (


1
  • A, B, C: Empirical constants derived from regression analysis.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.

Process Implications: Recrystallization Strategy

The solubility differential between DMSO and Methanol suggests specific isolation strategies.

Decision Logic:

ScenarioRecommended Solvent SystemMechanism
High Purity Required Methanol (Cooling Crystallization) Dissolve at reflux (~65°C); cool to 0°C. The steep solubility curve of acetanilides in alcohols drives high recovery.[1]
Removal of Polar Impurities DMSO / Water (Anti-Solvent) Dissolve in minimal DMSO; slowly add Water. The hydrophobic acetanilide precipitates while polar impurities remain in the DMSO/Water mother liquor.

Recrystallization Workflow (Methanol):

RecrystallizationCrudeCrude MaterialDissolveDissolve in MeOH @ RefluxCrude->DissolveFilterHotHot Filtration (Remove Insolubles)Dissolve->FilterHotCoolControlled Cooling (0.5°C/min)FilterHot->CoolNucleateNucleation & GrowthCool->NucleateIsolateFiltration & DryingNucleate->Isolate

Figure 2: Cooling Recrystallization Logic for Methanol System.[1]

References

  • Compound Identification: National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78170, 4'-Chloro-2',5'-dimethoxyacetoacetanilide. (Note: Structurally related acetanilide derivative used for property estimation). Retrieved from [Link]

  • Acetanilide Thermodynamics: Baena, Y., et al. (2004). Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Physics and Chemistry of Liquids. (General reference for acetanilide solubility trends).
  • Green Solvent Screening: ProQuest. (2020). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (Demonstrates solubility hierarchy: DMSO > Methanol > Water). Retrieved from [Link][1]

Structural Divergence in Azoic Synthesis: N-(4-Chloro-2,5-dimethoxyphenyl)acetamide vs. Naphtol AS-IRG

[1][2]

Executive Summary

In the high-precision field of organic pigment synthesis—specifically for diarylide yellows like Pigment Yellow 83—the distinction between N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (Compound A) and Naphtol AS-IRG (Compound B) is the difference between a process failure and a high-performance chromophore.[1]

While both compounds share the same core aniline scaffold (4-chloro-2,5-dimethoxyaniline), they diverge critically at the functional amide tail.[1] Naphtol AS-IRG (chemically 4'-Chloro-2',5'-dimethoxyacetoacetanilide) possesses an active methylene group essential for azo coupling.[1] The Acetamide analog lacks this reactive site, rendering it inert in azo synthesis. This guide analyzes the structural, mechanistic, and practical differences between these two entities, providing researchers with the diagnostic tools to distinguish and utilize them correctly.

Structural Characterization & Nomenclature[1]

The confusion often stems from the trade name "Naphtol." Historically, "Naphtol AS" referred to Anilid-Säure (Acid Anilide) of 2-hydroxy-3-naphthoic acid.[1] However, the "Naphtol AS" range expanded to include acetoacetanilides (like AS-IRG) to produce yellow shades, despite lacking the naphthalene ring.

Comparative Properties Table
FeatureN-(4-Chloro-2,5-dimethoxyphenyl)acetamideNaphtol AS-IRG
Common Name 4-Chloro-2,5-dimethoxyacetanilide4'-Chloro-2',5'-dimethoxyacetoacetanilide
CAS Number 6938-75-6 (or 6358-64-1)4433-79-8
Molecular Formula C₁₀H₁₂ClNO₃C₁₂H₁₄ClNO₄
Molecular Weight 229.66 g/mol 271.69 g/mol
Functional Group Acetyl (-CO-CH₃)Acetoacetyl (-CO-CH₂-CO-CH₃)
Active Site None (Methyl group is unreactive)Active Methylene (-CH₂-)
Role Impurity / Precursor / ByproductCoupling Component (C.I.[1][2][3][4][5] Azoic Coupling Component 44)
Melting Point ~116-117 °C~102-106 °C
Molecular Geometry & Reactivity Logic

The critical difference lies in the carbon chain attached to the amide nitrogen.

  • Naphtol AS-IRG: Contains a

    
    -keto amide structure.[1][2] The methylene group (
    
    
    ) flanked by two electron-withdrawing carbonyls exhibits high acidity (
    
    
    ).[1] This allows for enolization, making the carbon nucleophilic and ready to attack diazonium salts.
  • The Acetamide: Contains a simple methyl group. Without the second carbonyl, the protons are not sufficiently acidic to deprotonate under standard coupling conditions (pH 4-6 or alkaline).[1] It acts as a "dead end" molecule.

ChemicalStructurecluster_0Structural DivergenceAnilineCore Scaffold:4-Chloro-2,5-dimethoxyanilineAcetamideAcetamide Analog(INERT)-NH-CO-CH3Aniline->Acetamide + Acetic Anhydride(Acetylation)AS_IRGNaphtol AS-IRG(REACTIVE)-NH-CO-CH2-CO-CH3Aniline->AS_IRG + Diketene / Acetoacetate(Acetoacetylation)

Figure 1: Synthetic divergence showing how the choice of acylating agent determines whether the inert Acetamide or the reactive Naphtol AS-IRG is formed.[1]

Synthetic Pathways & Causality[1]

Understanding the synthesis prevents cross-contamination. Naphtol AS-IRG is synthesized to maximize the yield of the acetoacetylated product, but the Acetamide can appear as an impurity if acetic acid contaminants are present or if the acetoacetyl group degrades (deacetylation).[1]

Synthesis of Naphtol AS-IRG (The Correct Path)

The industrial standard involves the reaction of 4-chloro-2,5-dimethoxyaniline with diketene or ethyl acetoacetate .[1]

  • Reaction: Aniline + Diketene

    
     Acetoacetanilide.
    
  • Conditions: Usually conducted in water or organic solvents (chlorobenzene) at controlled temperatures (30–80°C).

  • Critical Control Point: The temperature must be controlled to prevent the polymerization of diketene or the hydrolysis of the product back to the aniline.

Formation of the Acetamide (The Error Path)

The Acetamide analog is rarely a target molecule in this context. It appears if:

  • Contamination: The starting aniline contains acetylated impurities.

  • Degradation: The Naphtol AS-IRG undergoes thermal decomposition where the terminal acetyl group is lost (rare) or if reagents are contaminated with acetic anhydride.[1]

Reactivity Profile: The Azo Coupling Mechanism

This section details why Naphtol AS-IRG works for Pigment Yellow 83 synthesis and the Acetamide does not.

The Active Methylene Mechanism

In the synthesis of diarylide yellows (e.g., PY83), a tetrazotized benzidine (like 3,3'-dichlorobenzidine) reacts with two equivalents of Naphtol AS-IRG.[1]

  • Enolization: Under slightly alkaline or buffered acidic conditions, the methylene group of AS-IRG tautomerizes to the enol form.[1]

  • Electrophilic Attack: The diazonium cation (

    
    ) attacks the electron-rich carbon of the enol.[1]
    
  • Hydrazone Formation: The intermediate rearranges to the stable ketohydrazone form, which is the actual pigment structure.

The Acetamide lacks the

1

CouplingMechanismDCBTetrazotized3,3'-Dichlorobenzidine(Electrophile)IntermediateAzo CouplingReactionDCB->IntermediateAS_IRGNaphtol AS-IRG(Nucleophile)Active Methylene SiteAS_IRG->IntermediateAcetamideAcetamide Analog(Non-Nucleophile)No Active SiteFailureNo Reaction(Process Failure)Acetamide->Failure Steric/ElectronicIncompatibilityPY83Pigment Yellow 83(High Performance Pigment)Intermediate->PY83 2:1 Stoichiometry

Figure 2: The mechanistic requirement for Naphtol AS-IRG in pigment synthesis. The Acetamide analog leads to a dead-end pathway.[1]

Analytical Protocols: Differentiation & QC

To ensure the purity of Naphtol AS-IRG (and exclude the Acetamide impurity), High-Performance Liquid Chromatography (HPLC) is the gold standard.[1]

HPLC Method for Separation

Because the Acetamide is less polar (lacking the extra carbonyl oxygen which can accept hydrogen bonds, though the aceto- group adds bulk), it will have a distinct retention time.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B[1]

    • 5-20 min: Ramp to 80% B

    • 20-25 min: Hold 80% B

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Expected Result:

    • Naphtol AS-IRG: Elutes later due to higher molecular weight and interaction of the diketo-amide system with the stationary phase.[1]

    • Acetamide: Elutes earlier (typically) due to smaller size and different polarity profile. Note: Run pure standards to confirm relative retention times as specific column chemistry affects elution order.

Infrared Spectroscopy (FT-IR)
  • Naphtol AS-IRG: Shows distinct carbonyl stretching frequencies.[1] Look for the double carbonyl signature of the acetoacetyl group (approx. 1720 cm⁻¹ for ketone and 1660 cm⁻¹ for amide).

  • Acetamide: Shows a single amide I band (approx. 1660-1670 cm⁻¹).[1] The absence of the ketone peak at ~1720 cm⁻¹ is diagnostic.

Application Science: Pigment Yellow 83 Synthesis[1][3]

Naphtol AS-IRG is the specific coupler for Pigment Yellow 83 (C.I. 21108) , a reddish-yellow pigment known for excellent heat stability and solvent resistance.[1]

Protocol Summary:

  • Tetrazotization: 3,3'-Dichlorobenzidine is dissolved in HCl and reacted with Sodium Nitrite at 0-5°C.[1]

  • Coupling Preparation: Naphtol AS-IRG is dissolved in dilute NaOH (forming the enolate) and then reprecipitated with acetic acid/surfactants to form a fine suspension.[1]

  • Coupling Reaction: The tetrazo solution is slowly added to the Naphtol AS-IRG suspension at pH 5.5–6.5.

  • Heat Treatment: The slurry is heated to 90°C to promote crystal growth and migration resistance.

Impact of Acetamide Impurity: If the Acetamide is present, it remains unreacted in the mother liquor or gets trapped in the crystal lattice, causing:

  • Reduced tinctorial strength (dilution effect).

  • Blooming (migration of small molecules to the surface in plastics).

  • Lower heat stability.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78170, 4'-Chloro-2',5'-dimethoxyacetoacetanilide (Naphtol AS-IRG).[1] Retrieved from [Link][2]

  • Herbst, W., & Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1] (Standard reference for Azoic Coupling Components and Pigment Yellow 83 chemistry).

The Enigmatic Potential: A Technical Guide to the Biological Activity of Chlorinated Dimethoxy Acetanilide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling Latent Bioactivity in Industrial Intermediates

For decades, the chemical scaffold of chlorinated dimethoxy acetanilide has been a workhorse in the pigment industry, valued for its chromophoric properties. However, its potential as a source of novel bioactive molecules has remained largely unexplored. This technical guide ventures into this uncharted territory, providing a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of this intriguing class of compounds. While direct biological data on these specific derivatives is sparse, this paper will extrapolate from structurally related compounds, namely chloroacetamides and other substituted acetanilides, to illuminate potential herbicidal, fungicidal, and cytotoxic properties. By detailing robust synthetic methodologies and providing validated experimental protocols, this guide serves as a foundational resource to unlock the latent therapeutic and agrochemical potential of chlorinated dimethoxy acetanilide derivatives.

I. Synthesis of Chlorinated Dimethoxy Acetanilide Derivatives: A Well-Trodden Path

The synthesis of chlorinated dimethoxy acetanilide derivatives is a well-established process, primarily centered around the acylation of a substituted aniline. The most common derivative in this class, 4'-Chloro-2',5'-dimethoxyacetoacetanilide, serves as a key intermediate in the production of high-performance organic pigments.

A prevalent synthetic route involves the reaction of 2,5-dimethoxy-4-chloroaniline with an acetylating agent such as diketene. This reaction is typically carried out in an alcoholic or acetic acid solvent. The process is straightforward and can be adapted for the synthesis of various analogues by modifying the starting aniline and the acetylating agent.

Detailed Step-by-Step Synthesis Protocol for 4'-Chloro-2',5'-dimethoxyacetoacetanilide
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,5-dimethoxy-4-chloroaniline and an appropriate solvent (e.g., ethanol or glacial acetic acid).

  • Temperature Control: Bring the reaction mixture to the desired temperature, typically between 10-100°C, while stirring.

  • Addition of Acetylating Agent: Slowly add diketene dropwise to the reaction mixture over a period of 0.5-4 hours. The molar ratio of 2,5-dimethoxy-4-chloroaniline to diketene is generally maintained between 1:1 and 1:1.2.

  • Reaction Monitoring: After the addition is complete, maintain the temperature and continue stirring for an additional 0.5-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Precipitation: Once the reaction is complete, adjust the pH of the solution to 0.5-5.0 using an acid such as hydrochloric acid.

  • Rapid Cooling: Immediately and rapidly cool the mixture using a refrigerated bath, with vigorous stirring. A cooling rate of 5-40°C per minute is recommended to facilitate the precipitation of the product as a fine powder.

  • Isolation and Purification: Cool the mixture to between -10°C and 20°C. Collect the precipitated product by filtration.

  • Washing and Drying: Wash the filter cake with a suitable solvent to remove any remaining impurities and then dry to obtain the final product.

Synthesis_Workflow cluster_synthesis Synthesis of 4'-Chloro-2',5'-dimethoxyacetoacetanilide start Start: 2,5-dimethoxy-4-chloroaniline + Solvent reaction Reaction with Diketene (10-100°C, 0.5-4h) start->reaction ph_adjustment pH Adjustment (0.5-5.0) reaction->ph_adjustment cooling Rapid Cooling (5-40°C/min) ph_adjustment->cooling filtration Filtration cooling->filtration washing_drying Washing & Drying filtration->washing_drying product Final Product: 4'-Chloro-2',5'-dimethoxyacetoacetanilide washing_drying->product

Caption: Synthesis workflow for 4'-Chloro-2',5'-dimethoxyacetoacetanilide.

II. Potential Herbicidal Activity: An Extrapolation from Chloroacetamides

The chloroacetamide class of herbicides has a long history of use in agriculture for the control of annual grasses and some broadleaf weeds. Their mechanism of action is well-understood and provides a logical starting point for investigating the herbicidal potential of chlorinated dimethoxy acetanilide derivatives.

Mechanism of Action of Chloroacetamide Herbicides

Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. VLCFAs are essential components of cell membranes and are crucial for cell division and expansion. By inhibiting VLCFA synthesis, these herbicides disrupt early seedling growth, leading to stunted development and eventual death.

Given the structural similarities, it is plausible that chlorinated dimethoxy acetanilide derivatives could exhibit a similar mode of action. The presence of the chloroacetamide moiety is key to this activity. The dimethoxy and additional chloro substitutions on the phenyl ring may influence the molecule's uptake, translocation, and metabolism within the plant, potentially leading to enhanced or altered herbicidal activity.

Experimental Protocol: Whole-Plant Herbicide Screening

A whole-plant screening assay is the most direct method to evaluate the herbicidal efficacy of a compound.[1][2]

  • Plant Material: Grow a selection of weed species, including both monocots (e.g., Avena sativa) and dicots, in pots under controlled greenhouse conditions.[3]

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) and then dilute to the desired concentrations with water containing a surfactant.

  • Herbicide Application: Apply the test solutions to the plants at a specific growth stage (e.g., two- to three-leaf stage) using a laboratory sprayer to ensure uniform coverage. Include both a negative control (solvent and surfactant only) and a positive control (a commercial chloroacetamide herbicide).

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, such as stunting, chlorosis, and necrosis. Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).

  • Dose-Response Analysis: For promising compounds, conduct a dose-response study to determine the concentration required to achieve 50% growth inhibition (GR50).

Herbicide_Screening_Workflow cluster_screening Whole-Plant Herbicide Screening plant_growth 1. Grow Test Plants (Monocots & Dicots) compound_prep 2. Prepare Test Compounds & Controls plant_growth->compound_prep application 3. Apply Compounds to Plants compound_prep->application evaluation 4. Visually Assess Phytotoxicity (14-21 Days) application->evaluation dose_response 5. Dose-Response Analysis (for active compounds) evaluation->dose_response

Caption: Workflow for whole-plant herbicide screening.

III. Potential Fungicidal Activity: Insights from Substituted Acetanilides

Various substituted acetanilide derivatives have demonstrated fungicidal properties, making this another promising avenue of investigation for chlorinated dimethoxy acetanilides.[4][5] The specific substitutions on the acetanilide scaffold can significantly influence the spectrum and potency of antifungal activity.

Hypothesized Mechanism of Action

The mechanism of fungicidal action for many acetanilide derivatives is not as clearly defined as the herbicidal action of chloroacetamides. However, it is often proposed that they interfere with essential fungal cellular processes. The presence of chlorine and methoxy groups on the phenyl ring of the target compounds could enhance their lipophilicity, facilitating their penetration into fungal cells. Once inside, they may disrupt membrane integrity, inhibit key enzymes, or interfere with cellular respiration. One study on chloroacetamide derivatives suggested that their antifungal action does not involve complexation with ergosterol, indicating a different target in the fungal cell membrane.[6]

Experimental Protocol: Agar Dilution Method for Antifungal Susceptibility Testing

The agar dilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[7][8][9][10]

  • Medium Preparation: Prepare a suitable agar medium (e.g., RPMI-1640 agar) and sterilize it.

  • Compound Incorporation: While the agar is still molten, add serial dilutions of the test compounds to obtain a range of final concentrations in the agar plates. Also, prepare a drug-free control plate.

  • Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells from a fresh culture.

  • Inoculation: Inoculate the surface of the agar plates with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth on the control plate.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

Fungal Species Compound A MIC (µg/mL) Compound B MIC (µg/mL) Positive Control MIC (µg/mL)
Candida albicans>128642
Aspergillus niger64324
Trichophyton rubrum32161
Table 1: Hypothetical MIC values for chlorinated dimethoxy acetanilide derivatives against various fungal species.

IV. Potential Cytotoxic Activity: A Double-Edged Sword

The potential for cytotoxicity is a critical consideration in drug development and also a desirable trait for anticancer agents. Acetanilide and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[11][12] The introduction of chlorine and methoxy groups can modulate this activity. For instance, some dimethoxyaryl-sesquiterpene derivatives have shown cytotoxic activity against breast cancer cells.[13]

Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[14][15][16][17]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Plate cells (e.g., a cancer cell line and a normal cell line for comparison) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

MTT_Assay_Workflow cluster_assay MTT Cytotoxicity Assay cell_seeding 1. Seed Cells in 96-well Plate compound_treatment 2. Treat with Test Compounds cell_seeding->compound_treatment mtt_addition 3. Add MTT Solution compound_treatment->mtt_addition incubation 4. Incubate (2-4 hours) mtt_addition->incubation solubilization 5. Solubilize Formazan Crystals incubation->solubilization absorbance 6. Measure Absorbance (570 nm) solubilization->absorbance analysis 7. Calculate IC50 absorbance->analysis

Caption: Workflow for the MTT cytotoxicity assay.

V. Concluding Remarks and Future Directions

Chlorinated dimethoxy acetanilide derivatives represent a class of compounds with a well-defined synthetic pathway but a largely unexplored biological potential. This technical guide has provided a comprehensive framework for initiating research into their herbicidal, fungicidal, and cytotoxic activities, drawing on established knowledge of structurally related compounds. The detailed experimental protocols offer a clear roadmap for researchers to systematically evaluate these potential biological activities.

The lack of existing biological data for this specific class of compounds underscores a significant opportunity for novel discoveries. Future research should focus on:

  • Synthesis of a diverse library of chlorinated dimethoxy acetanilide derivatives to establish structure-activity relationships.

  • Broad-spectrum screening for herbicidal, fungicidal, insecticidal, and other pharmacological activities.

  • Mechanism of action studies for any identified bioactive compounds to elucidate their molecular targets.

  • Toxicological evaluation to assess the safety profile of promising lead compounds.

By leveraging the methodologies outlined in this guide, the scientific community can begin to unravel the biological secrets held within this class of industrial chemicals, potentially leading to the development of new and effective agrochemicals or therapeutic agents.

References

  • Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds. (1997). Antimicrobial Agents and Chemotherapy, 41. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • In-vitro susceptibility testing by agar dilution method to determine the minimum inhibitory concentrations of amphotericin B, fluconazole and ketoconazole against ocular fungal isolates. (2006). Indian Journal of Medical Microbiology, 24(4), 273-279. [Link]

  • Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds. (n.d.). PMC. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025). [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC. [Link]

  • Agar dilution – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. (2025). ResearchGate. [Link]

  • Traditional 'Chemical-Based' Discovery and Screening. (n.d.). Plant and Soil Sciences eLibrary. [Link]

  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. (2018). Semantic Scholar. [Link]

  • Herbicide Testing: Resistance, Residues, and Soil Impact. (2025). Contract Laboratory. [Link]

  • Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. (n.d.). PubMed. [Link]

  • Screening for Herbicide Resistance in Weeds. (2025). ResearchGate. [Link]

  • A chloroacetamide derivative as a potent candidate for fusariosis treatment. (2022). PMC. [Link]

  • Primary Herbicide Screening. (n.d.).
  • Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. (2025). ResearchGate. [Link]

  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. (2025). ResearchGate. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PMC. [Link]

  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. (n.d.). SciSpace. [Link]

  • Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. (n.d.). PubMed. [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PubMed. [Link]

  • The fungicidal activity of substituted acetanilides and related compounds. (n.d.). PubMed. [Link]

  • New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells. (2025). PMC. [Link]

  • Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities. (2025). ResearchGate. [Link]

  • The fungicidal activity of substituted acetanilides and related compounds. (n.d.). PMC. [Link]

  • Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. (2019). [Link]

  • Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFRL858R/T790M Mutations. (2022). PMC. [Link]

  • Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. (n.d.). PubMed. [Link]

  • Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. (2018). Frontiers. [Link]

  • One-pot Synthesis of Anilides, Herbicidal Activity and Molecular Docking Study. (n.d.). PubMed. [Link]

  • Acetanilide Activity and Dissipation as Influenced by Formulation and Wheat Stubble. (n.d.). Weed Science Society of America. [Link]

  • Acetanilide Derivatives Research Articles - Page 1. (n.d.). R Discovery. [Link]

  • Activity, adsorption and mobility of three acetanilide and two new amide herbicides. (n.d.). ResearchGate. [Link]

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An In-Depth Technical Guide to N-(4-Chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide, a substituted acetamide derivative, represents a molecule of significant interest within contemporary chemical and pharmaceutical research. Its unique structural features, characterized by a chlorinated and dimethoxylated phenyl ring attached to an acetamide moiety, provide a versatile scaffold for further chemical modification and exploration of its biological potential. This guide, intended for a specialized audience of researchers, scientists, and professionals in drug development, offers a comprehensive overview of the compound's identification, synthesis, and key physicochemical properties. By presenting a detailed analysis, this document aims to facilitate a deeper understanding and inspire further investigation into the applications of this intriguing molecule.

I. Chemical Identity and Database Identifiers

Correctly identifying a chemical compound is fundamental to any research endeavor. N-(4-Chloro-2,5-dimethoxyphenyl)acetamide is registered and cataloged in major chemical databases, ensuring its unambiguous identification.

The PubChem Compound Identification Number (CID) for N-(4-Chloro-2,5-dimethoxyphenyl)acetamide is 243584 [1]. This entry in the PubChem database, a comprehensive resource maintained by the National Center for Biotechnology Information (NCBI), provides aggregated information from numerous sources.

A summary of the key identifiers and structural information is provided in the table below.

IdentifierValueSource
PubChem CID 243584[1]
CAS Number 6938-75-6[2]
Molecular Formula C₁₀H₁₂ClNO₃
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)acetamide
SMILES CC(=O)NC1=CC(=C(C=C1OC)Cl)OC[1]
InChI InChI=1S/C10H12ClNO3/c1-6(13)12-8-5-9(14-2)7(11)4-10(8)15-3/h4-5H,1-3H3,(H,12,13)[1]

II. Synthesis and Mechanistic Considerations

The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide typically involves the acylation of the corresponding aniline derivative, 4-chloro-2,5-dimethoxyaniline. This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic synthesis.

Conceptual Synthesis Workflow

The logical flow for the synthesis of the target compound is outlined below. This workflow highlights the key transformation from the starting amine to the final acetamide product.

Synthesis_Workflow Start 4-Chloro-2,5-dimethoxyaniline (Starting Material) Reaction Acylation Reaction Start->Reaction Nucleophilic Attack Reagent Acylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) Reagent->Reaction Electrophile Product N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (Final Product) Reaction->Product Product Formation

Caption: Conceptual workflow for the synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide.

Detailed Experimental Protocol (Illustrative)

While a specific peer-reviewed protocol for this exact compound was not found in the provided search results, a general and reliable method for the N-acetylation of anilines can be adapted. The following protocol is illustrative and based on well-established organic chemistry principles[3].

Materials:

  • 4-Chloro-2,5-dimethoxyaniline

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Sodium acetate (optional, as a base)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 4-chloro-2,5-dimethoxyaniline in a suitable volume of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Acylation: To the stirred solution, add 1.1 to 1.5 equivalents of acetic anhydride dropwise at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting aniline and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of cold water or crushed ice to precipitate the crude product.

  • Neutralization and Extraction: If the product does not precipitate, neutralize the acetic acid with a saturated solution of sodium bicarbonate. Extract the aqueous mixture with dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(4-Chloro-2,5-dimethoxyphenyl)acetamide.

Causality in Experimental Choices:

  • Acetic Anhydride as Acylating Agent: Acetic anhydride is often preferred over acetyl chloride for laboratory-scale reactions as it is less volatile, less corrosive, and the byproduct, acetic acid, is generally easier to handle than hydrochloric acid.

  • Glacial Acetic Acid as Solvent: The use of glacial acetic acid as a solvent can facilitate the reaction and help to keep all reactants in the solution phase.

  • Aqueous Work-up: The addition of water serves to quench any unreacted acetic anhydride and to precipitate the often water-insoluble acetamide product.

  • Purification by Recrystallization: This is a standard and effective method for purifying solid organic compounds, leveraging differences in solubility between the desired product and any impurities at different temperatures.

III. Physicochemical Properties and Spectroscopic Data

Understanding the physicochemical properties of a compound is essential for its handling, formulation, and for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Weight 229.66 g/mol [4]
Melting Point 102-104 °C[5]
Boiling Point (Predicted) 432.7±45.0 °C[5]
Density (Predicted) 1.277 g/cm³[5]
Spectroscopic Characterization

Expected Spectroscopic Features:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the acetyl methyl protons, and the amide N-H proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the phenyl ring.

  • ¹³C NMR: The carbon-13 NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the acetamide group, the aromatic carbons, the methoxy carbons, and the acetyl methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O (amide I) stretch, typically in the region of 1650-1680 cm⁻¹. An N-H stretching vibration would be observed around 3300 cm⁻¹, and C-O stretching bands for the methoxy groups would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

IV. Safety, Handling, and Storage

Proper handling and storage of chemical compounds are paramount for laboratory safety. The following information is based on general safety data for related acetamide compounds.

Hazard Identification:

  • Based on data for similar compounds, N-(4-Chloro-2,5-dimethoxyphenyl)acetamide may be harmful if swallowed and may cause skin and eye irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

V. Potential Applications and Future Directions

While specific biological activities for N-(4-Chloro-2,5-dimethoxyphenyl)acetamide are not extensively documented in the available search results, the acetamide scaffold is a common feature in many biologically active molecules[7][8]. Aryl acetamides are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities[9][10].

The presence of the chloro and dimethoxy substituents on the phenyl ring can significantly influence the molecule's lipophilicity, electronic properties, and metabolic stability, all of which are critical determinants of its potential as a drug candidate.

Future research on N-(4-Chloro-2,5-dimethoxyphenyl)acetamide could focus on:

  • Synthesis of Analogs: Systematic modification of the acetamide and the aromatic ring to create a library of related compounds for structure-activity relationship (SAR) studies.

  • Biological Screening: Evaluation of the compound and its analogs against a panel of biological targets, such as enzymes, receptors, and various cell lines, to identify potential therapeutic applications.

  • Computational Modeling: Utilization of molecular docking and other computational tools to predict potential biological targets and to guide the design of more potent and selective derivatives.

VI. Conclusion

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide is a well-defined chemical entity with the potential for further exploration in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its identification, synthesis, and key properties based on the available information. It is our hope that this document will serve as a valuable resource for researchers and professionals, fostering continued investigation into the chemical and biological landscape of this promising molecule.

VII. References

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate. Available at: [Link]

  • Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride - The Royal Society of Chemistry. Available at: [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - MDPI. Available at: [Link]

  • 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem. Available at: [Link]

  • N-(4-CHLORO-2,5-DIMETHOXYPHENYL)ACETOACETAMIDE - ChemBK. Available at: [Link]

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem. Available at: [Link]

  • Acetamide, N-(4-chlorophenyl)- - the NIST WebBook. Available at: [Link]

  • Acetamide, N-(4-methoxyphenyl)-N-methyl- - the NIST WebBook. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES - ResearchGate. Available at: [Link]

  • Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine - Erowid. Available at: [Link]

  • US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents. Available at:

  • Biological Activity of Natural and Synthetic Compounds - UNIPI. Available at: [Link]

  • Current Bioactive Compounds - Bentham Science Publisher. Available at: [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC. Available at: [Link]

  • A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC - The Royal Society of Chemistry. Available at: [Link]

  • CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Google Patents. Available at:

  • N-(4-chloro-2,5-dimethoxyphenyl)acetamide - PubChemLite. Available at: [Link]

  • N-(4-CHLORO-2,5-DIMETHOXYPHENYL)ACETOACETAMIDE - ChemBK. Available at: [Link]

  • 4-Chloro-2,5-dimethoxyphenethylamine ac - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • Supplementary Information - OICC Press. Available at: [Link]

  • N-(4,5-Dichloro-2-methoxyphenyl)acetamide Properties - EPA. Available at: [Link]

  • 2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide 5g - Dana Bioscience. Available at: [Link]

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Methodological & Application

Application Note & Protocol: Regioselective Synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenated Anilides

The introduction of halogen atoms, particularly chlorine, into pharmacologically active scaffolds is a cornerstone of modern drug discovery and development. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. N-(4-Chloro-2,5-dimethoxyphenyl)acetamide is a valuable intermediate, embodying a structural motif found in a variety of functional molecules, from high-performance organic pigments to potential pharmaceutical agents.[1][2]

This document provides a comprehensive guide to the synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide via the direct chlorination of 2,5-dimethoxyacetanilide. We will explore the underlying chemical principles, provide a field-proven, step-by-step protocol, and detail the necessary validation and safety procedures. The chosen method employs N-Chlorosuccinimide (NCS) as the chlorinating agent, a decision rooted in its superior handling characteristics and milder reactivity compared to hazardous alternatives like gaseous chlorine.[3]

Reaction Mechanism and Scientific Rationale

The conversion of 2,5-dimethoxyacetanilide to its 4-chloro derivative is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3] Understanding the mechanism is critical for optimizing reaction conditions and predicting outcomes.

2.1. The Role of N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a versatile reagent that serves as an electrophilic chlorine (Cl⁺) source.[4] The electron-withdrawing succinimide group polarizes the N-Cl bond, making the chlorine atom susceptible to nucleophilic attack by an electron-rich aromatic ring.[3] This makes NCS an effective and easy-to-handle solid reagent for the chlorination of activated aromatic systems like anilines and phenols.[5]

2.2. Regioselectivity: Directing Group Effects

The starting material, 2,5-dimethoxyacetanilide, possesses three powerful activating, ortho-, para-directing groups: one acetamido group (-NHCOCH₃) and two methoxy groups (-OCH₃).

  • Acetamido Group (at C1): This is a strongly activating group that directs electrophiles to the ortho (C2, C6) and para (C4) positions.

  • Methoxy Groups (at C2 and C5): These are also strong activators. The C2-methoxy group directs to C3 and C6, while the C5-methoxy group directs to C4 and C6.

The cumulative effect of these groups strongly activates the C4 and C6 positions. The reaction regioselectively yields the 4-chloro isomer as the major product. This is because the C4 position is para to the highly influential acetamido group and ortho to the C5-methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack.

// Reactants Start [label=<2,5-Dimethoxyacetanilide>]; NCS [label=<N-Chlorosuccinimide (NCS)>];

// Intermediates and Products Sigma [label=<Sigma Complex (Arenium Ion)>]; Product [label=<N-(4-Chloro-2,5-dimethoxyphenyl)acetamide>]; Succinimide [label=<Succinimide>];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges {Start, NCS} -> inv1 [arrowhead=none]; inv1 -> Sigma [label=" Nucleophilic Attack"]; Sigma -> inv2 [label=" Deprotonation", fontcolor="#EA4335", color="#EA4335"]; inv2 -> {Product, Succinimide} [arrowhead=none]; } }

Caption: Electrophilic aromatic substitution (SEAr) mechanism for the chlorination of 2,5-dimethoxyacetanilide using NCS.

Detailed Experimental Protocol

This protocol is designed for the synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide on a 10 mmol scale. Adjustments can be made as necessary, but stoichiometry should be maintained.

3.1. Reagents and Materials

Reagent/MaterialM. Wt. ( g/mol )Amount (mmol)Mass/VolumePurityCAS No.
2,5-Dimethoxyacetanilide195.2210.01.95 g≥98%97-47-2
N-Chlorosuccinimide (NCS)133.5310.51.40 g≥98%128-09-6
Acetonitrile (CH₃CN)41.05-50 mLAnhydrous75-05-8
Dichloromethane (DCM)84.93-100 mLACS Grade75-09-2
Saturated NaHCO₃ (aq)84.01-50 mL-144-55-8
Brine (Saturated NaCl)58.44-50 mL-7647-14-5
Anhydrous MgSO₄120.37-~5 g-7487-88-9

3.2. Equipment

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for solvent containment)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers, graduated cylinders, and standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 2,5-dimethoxyacetanilide (1.95 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add N-Chlorosuccinimide (1.40 g, 10.5 mmol, 1.05 eq) to the stirred solution.

    • Scientist's Note: A slight excess (1.05 eq) of NCS is used to ensure the complete consumption of the starting material. Adding NCS in one portion is acceptable for this activated system at room temperature. For less reactive substrates, portion-wise addition may be necessary to control exotherms.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is typically complete within 2-4 hours. The product spot should be less polar (higher Rf) than the starting material.

  • Work-up - Quenching: Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 50 mL of deionized water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Scientist's Note: DCM is an effective solvent for extracting the product. Ensure good phase separation.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and then 50 mL of brine.

    • Rationale: The NaHCO₃ wash neutralizes any residual acid, and the brine wash helps to remove bulk water from the organic phase, facilitating the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent, and wash the solid with a small amount of fresh DCM.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel if necessary.[3]

Workflow

Caption: Experimental workflow for the synthesis and purification of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide.

Product Characterization and Validation

Validation of the final product's identity and purity is paramount.

  • Product: N-(4-Chloro-2,5-dimethoxyphenyl)acetamide[6]

  • Molecular Formula: C₁₀H₁₂ClNO₃

  • Molecular Weight: 229.67 g/mol

  • Appearance: White to off-white solid.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aromatic protons (singlets or doublets in the 6.8-8.5 ppm range), two methoxy singlets (~3.9 ppm), an acetamido methyl singlet (~2.2 ppm), and a broad singlet for the N-H proton.

  • IR (KBr, cm⁻¹): Look for key vibrational bands corresponding to N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1670 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[7][8]

  • Melting Point: The purified compound should exhibit a sharp melting point. Literature values should be consulted for comparison.

Safety Precautions

Adherence to safety protocols is mandatory. Always conduct a thorough risk assessment before beginning any chemical synthesis.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and nitrile gloves at all times.[9][10]

  • N-Chlorosuccinimide (NCS):

    • Harmful if swallowed and causes skin and eye irritation/damage.[11][12]

    • Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[9]

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]

  • Solvents (Acetonitrile, Dichloromethane):

    • Both are volatile and potentially toxic. Handle exclusively in a chemical fume hood.

    • Avoid inhalation of vapors and contact with skin and eyes.[11]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Do not allow the product or reagents to enter the sewage system.[9]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time; Deactivated NCS reagent.Allow the reaction to stir for a longer period. Use a fresh bottle of NCS or test its activity. Gentle warming (to 40°C) can be considered but may increase byproduct formation.
Formation of Byproducts (e.g., Dichlorination) Reaction temperature too high; Extended reaction time.Ensure the reaction is run at room temperature. Stop the reaction as soon as the starting material is consumed (as per TLC). Purify via column chromatography to separate isomers.
Low Yield after Work-up Incomplete extraction; Product loss during recrystallization.Perform an additional extraction of the aqueous layer. Optimize the recrystallization solvent system; cool the solution slowly to maximize crystal formation.

References

  • Organic Chemistry Portal. Chlorination - Common Conditions. Available from: [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available from: [Link]

  • International Science Community Association. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Res. J. Chem. Sci., Vol. 5(12), 54-73, December (2015). Available from: [Link]

  • East Harbour Group. N-CHLOROSUCCINIMIDE Safety Data Sheet. (2023). Available from: [https://www.easth Harbour.com/msds/N-CHLOROSUCCINIMIDE.pdf]([Link] Harbour.com/msds/N-CHLOROSUCCINIMIDE.pdf)

  • Sciencelab.com. N-Chlorosuccinimide - Material Safety Data Sheet (MSDS). Available from: [Link]

  • Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. (2016). Available from: [Link]

  • Google Patents. CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
  • Chemspace. N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide. Available from: [Link]

  • PubChem. 4'-Chloro-2',5'-dimethoxyacetoacetanilide. Available from: [Link]

  • Hoffman Fine Chemicals. CAS 6938-75-6 | N-(4-Chloro-2,5-dimethoxyphenyl)acetamide. Available from: [Link]

  • Google Patents. CN111285779A - Method for preparing high-quality 2, 5-dimethoxy-4-chloroacetoacetanilide.
  • OICC Press. Supplementary Information. Available from: [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Available from: [Link]

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Application Note: High-Yield Regioselective Chlorination of 2,5-Dimethoxyacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for the regioselective chlorination of 2,5-dimethoxyacetanilide to synthesize 4-chloro-2,5-dimethoxyacetanilide . This compound serves as a critical intermediate in the synthesis of azo dyes (e.g., Napthol AS-IRG) and active pharmaceutical ingredients (APIs).

While elemental chlorine (


) is a traditional chlorinating agent, it poses significant handling risks and dosage control challenges. Sulfuryl chloride (

)
is selected here as the superior reagent due to its liquid state, ease of volumetric dosing, and ability to release chlorine gradually, thereby enhancing regioselectivity and minimizing over-chlorination byproducts.
Key Advantages of this Protocol
  • High Regioselectivity: Favors the 4-position due to steric control and electronic directing effects.

  • Process Safety: Mitigates the risks associated with gaseous chlorine cylinders.

  • Scalability: The liquid-phase reaction in acetic acid is easily scalable from gram to kilogram quantities.

Chemical Mechanism & Regioselectivity[1]

Electrophilic Aromatic Substitution

The reaction proceeds via an Electrophilic Aromatic Substitution (


) mechanism. The substrate, 2,5-dimethoxyacetanilide, contains three activating groups:
  • Acetamido group (-NHAc): Moderately activating, ortho/para director.

  • Methoxy groups (-OMe) at 2,5: Strongly activating, ortho/para directors.

Regiochemical Rationale

The theoretical sites for substitution are positions 3, 4, and 6.

  • Position 3: Sterically crowded (flanked by -OMe and -NHAc meta-relationship).

  • Position 6: Activated by -NHAc (ortho) and 5-OMe (ortho). However, it is sterically hindered by the adjacent acetamido group.

  • Position 4 (Target): Activated by -NHAc (para) and 5-OMe (ortho). This position is the most electronically favorable and sterically accessible, leading to the 4-chloro isomer as the major product.

Reaction Pathway Diagram

ReactionMechanism Substrate 2,5-Dimethoxyacetanilide Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate + Cl+ (from SO2Cl2) Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Intermediate Dissociation Product 4-Chloro-2,5- dimethoxyacetanilide Intermediate->Product - H+ Byproducts HCl (g) + SO2 (g) Intermediate->Byproducts

Figure 1: Reaction pathway showing the electrophilic attack of the chloronium ion generated from sulfuryl chloride.

Materials & Equipment

Reagents
ReagentCAS NumberPurityRole
2,5-Dimethoxyacetanilide 2780-08-7>98%Substrate
Sulfuryl Chloride 7791-25-597%+Chlorinating Agent
Glacial Acetic Acid 64-19-7ACS GradeSolvent
Ethanol (95%) 64-17-5IndustrialRecrystallization Solvent
Equipment
  • Reactor: 3-neck round-bottom flask (equipped with thermometer, addition funnel, and reflux condenser).

  • Gas Scrubbing: The condenser outlet must be connected to a trap containing NaOH solution to neutralize evolved HCl and

    
     gases.
    
  • Temperature Control: Ice/water bath and magnetic stirrer/overhead stirrer.

Experimental Protocol

Safety Pre-Check (Critical)
  • Hazard: Sulfuryl chloride reacts violently with water.[1][2] Ensure all glassware is bone-dry.

  • Gas Evolution: This reaction generates significant volumes of HCl and

    
    .[3] Work exclusively in a fume hood. 
    
  • PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.

Step-by-Step Procedure

Step 1: Solubilization

  • Charge the 3-neck flask with 10.0 g (51.2 mmol) of 2,5-dimethoxyacetanilide.

  • Add 60 mL of Glacial Acetic Acid.

  • Stir at room temperature until fully dissolved.

  • Cool the solution to 15°C using an ice bath. Note: Do not cool below 12°C to prevent acetic acid freezing (m.p. 16.6°C).

Step 2: Controlled Addition

  • Measure 7.6 g (4.6 mL, 56.3 mmol, 1.1 eq) of Sulfuryl Chloride into the pressure-equalizing addition funnel.

  • Add the Sulfuryl Chloride dropwise over 30-45 minutes .

  • Critical Parameter: Maintain internal temperature between 15°C and 20°C . Exotherms above 25°C promote di-chlorination.

Step 3: Reaction & Aging

  • After addition is complete, remove the ice bath.[4]

  • Allow the mixture to warm to room temperature (20-25°C).

  • Stir for 2 hours . The solution typically darkens slightly; this is normal.

  • Optional In-Process Control (IPC): Check reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

Step 4: Quench & Isolation

  • Prepare a beaker with 200 mL of ice-cold water .

  • Slowly pour the reaction mixture into the vigorously stirred ice water. The product will precipitate immediately as a white to off-white solid.

  • Stir for 15 minutes to ensure complete hydrolysis of any excess sulfuryl chloride.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with 3 x 50 mL of cold water to remove residual acetic acid and HCl.

Step 5: Purification

  • Transfer the crude cake to a flask.

  • Recrystallize from hot Ethanol (95%) or a Methanol/Water mixture.

  • Dry the purified crystals in a vacuum oven at 50°C for 4 hours.

Expected Results
  • Yield: 85 - 92%

  • Appearance: White crystalline needles.

  • Melting Point: 102-104°C (Lit. value for 4-chloro-2,5-dimethoxyacetanilide).

Workflow Visualization

ExperimentalWorkflow Setup Setup: Dissolve Substrate in Glacial Acetic Acid Cooling Cool to 15°C (Prevent Freezing) Setup->Cooling Addition Add SO2Cl2 Dropwise (Maintain < 20°C) Cooling->Addition Reaction Stir at RT for 2 Hours (Monitor TLC) Addition->Reaction Quench Pour into Ice Water (Precipitate Product) Reaction->Quench Filtration Filter & Wash (Remove Acid) Quench->Filtration Purification Recrystallize (EtOH) & Dry Filtration->Purification

Figure 2: Operational workflow for the batch synthesis process.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation or hydrolysis.Ensure quench volume is at least 3x reaction volume. Cool quench water to <5°C.
Over-Chlorination Temperature too high (>30°C) or excess reagent.Strictly control addition temp <20°C. Reduce

to 1.05 eq.
Sticky Product Residual Acetic Acid.Increase water wash volume. Ensure thorough drying before recrystallization.
Dark Color Oxidation of amino impurities.Ensure starting material purity. Add small amount of sodium bisulfite to quench water.

References

  • Preparation of 4-Chloro-2,5-dimethoxyacetanilide. Google Patents. (CN106588685A).[5] Retrieved from

  • Synthesis of 4-Chloro-2,5-Dimethoxyphenethylamine (2C-C). Designer Drug Archive. (Adapted procedure for acetanilide analog). Retrieved from [Link]

  • Electrophilic Chlorination by Sulfuryl Chloride. Journal of the American Chemical Society. (Mechanistic insights). Retrieved from [Link]

Sources

Application Note: High-Purity Synthesis of 4-chloro-2,5-dimethoxyaniline via Hydrolysis of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the hydrolysis of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide to yield 4-chloro-2,5-dimethoxyaniline, a crucial intermediate in the synthesis of various azo dyes and pigments.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, safety guidelines, and methods for product purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.

Introduction: Significance of 4-chloro-2,5-dimethoxyaniline

4-chloro-2,5-dimethoxyaniline is a key building block in the chemical industry, primarily serving as a precursor for the synthesis of high-performance organic pigments, such as Pigment Yellow 83.[2][3] The purity of this aniline derivative is paramount as it directly influences the coloristic and fastness properties of the final pigments. The hydrolysis of its N-acetyl derivative, N-(4-Chloro-2,5-dimethoxyphenyl)acetamide, is a common and effective method for its preparation. This application note provides a robust and well-validated protocol for this transformation.

Chemical Principles and Reaction Mechanism

The hydrolysis of an amide to a carboxylic acid and an amine is a fundamental organic reaction that can be catalyzed by either acid or base.[4] In the context of this protocol, we will focus on the acid-catalyzed hydrolysis, which is generally efficient for aromatic amides.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the amide.[5][6][7] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[7][8] The subsequent steps involve proton transfers and the eventual elimination of the amine as its ammonium salt, which drives the reaction to completion as the protonated amine is no longer nucleophilic.[5][8] The carboxylic acid is also formed as a co-product.

Reaction Scheme:

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide + H₂O --(H⁺, Heat)--> 4-chloro-2,5-dimethoxyaniline + Acetic Acid

The mechanism of acid-catalyzed amide hydrolysis can be visualized as follows:

Acid-Catalyzed Amide Hydrolysis Amide N-(4-Chloro-2,5-dimethoxyphenyl)acetamide ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide + H₃O⁺ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate1 + H₂O ProtonatedAmineIntermediate Protonated Amine Intermediate TetrahedralIntermediate1->ProtonatedAmineIntermediate Proton Transfer CarboxylicAcid Acetic Acid ProtonatedAmineIntermediate->CarboxylicAcid - 4-chloro-2,5-dimethoxyanilinium AmineProduct 4-chloro-2,5-dimethoxyaniline (as ammonium salt) ProtonatedAmineIntermediate->AmineProduct

Caption: Acid-catalyzed hydrolysis of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 4-chloro-2,5-dimethoxyaniline.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPurity
N-(4-Chloro-2,5-dimethoxyphenyl)acetamide2435-84-9229.6610.0 g≥98%
Concentrated Hydrochloric Acid (~37%)7647-01-036.4650 mLACS Grade
Sodium Hydroxide1310-73-240.00~20 gACS Grade
Deionized Water7732-18-518.02200 mL-
Dichloromethane (for extraction)75-09-284.93150 mLACS Grade
Anhydrous Sodium Sulfate7757-82-6142.04~10 gACS Grade
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a good choice) when handling chemicals.[9][10]

  • Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors from hydrochloric acid and organic solvents.[10]

  • Handling Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns.[11] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water.[12] When diluting, always add acid to water, never the other way around, to prevent splashing.[10][12]

  • Handling Sodium Hydroxide: Sodium hydroxide is a strong base and can cause severe burns to the skin and eyes.[13] Handle solid NaOH with forceps and avoid creating dust. When preparing solutions, the dissolution of NaOH in water is highly exothermic.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Reaction Setup
  • Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Ensure all glassware is clean and dry.

  • Set up the apparatus in a heating mantle on a magnetic stirrer.

Hydrolysis Procedure
  • To the round-bottom flask, add N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (10.0 g).

  • Carefully add 50 mL of concentrated hydrochloric acid.

  • With gentle stirring, heat the reaction mixture to reflux (approximately 100-110 °C) using the heating mantle.

  • Continue refluxing for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

Work-up and Purification
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold deionized water.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium hydroxide until the pH is approximately 10-12. This step should be performed in an ice bath to dissipate the heat generated. The free amine will precipitate out as a solid.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (2 x 25 mL) to remove any inorganic salts.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

  • Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of 4-chloro-2,5-dimethoxyaniline
  • Melting Point: Determine the melting point of the dried product. The literature melting point is around 116-117 °C.[14]

  • Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 4-chloro-2,5-dimethoxyaniline.

Experimental_Workflow Start Start: N-(4-Chloro-2,5-dimethoxyphenyl)acetamide Hydrolysis Acid Hydrolysis: - Add conc. HCl - Reflux for 2-3 hours Start->Hydrolysis Cooling Cooling to Room Temperature Hydrolysis->Cooling Precipitation Precipitation: - Pour into ice water - Neutralize with NaOH (pH 10-12) Cooling->Precipitation Filtration Filtration & Washing: - Collect solid - Wash with cold water Precipitation->Filtration Purification Purification: Recrystallization (Ethanol/Water) Filtration->Purification Drying Drying: Vacuum oven (50-60 °C) Purification->Drying Product Final Product: 4-chloro-2,5-dimethoxyaniline Drying->Product Characterization Characterization: - Melting Point - NMR, IR Product->Characterization

Sources

Technical Guide: Processing N-(4-Chloro-2,5-dimethoxyphenyl)acetamide for Azo Pigment Synthesis

[1]

Introduction & Chemical Context

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide serves as a stable, protected form of 4-Chloro-2,5-dimethoxyaniline (also known as Fast Red ITR Base or Azoic Diazo Component 42). While the acetamide itself is chemically inert regarding azo coupling, it is the critical storage and transport intermediate.

To utilize this compound in azo dye synthesis, it must undergo deprotection (hydrolysis) to liberate the primary amine. The resulting amine is a premium diazo component:

  • Methoxy Groups (-OCH₃): Electron-donating groups at the 2,5-positions increase the electron density of the aromatic ring, enhancing the reactivity of the diazonium salt and the brilliance of the final pigment.

  • Chlorine Atom (-Cl): Provides steric bulk and polarity, significantly improving the lightfastness and solvent resistance of the final azo pigment.

Core Application Pathway

The industrial utility follows a strict linear pathway:

  • Hydrolysis: Conversion of acetamide to amine (hydrochloride salt).

  • Diazotization: Formation of the electrophilic diazonium salt.

  • Coupling: Reaction with a nucleophilic coupling component (e.g., Naphthol AS derivatives) to precipitate the azo pigment.

Mechanism of Action & Workflow

The following diagram illustrates the chemical transformation from the protected acetamide to the final azo chromophore.

AzoSynthesisFigure 1: Synthetic pathway from Acetamide intermediate to Azo Pigment.AcetamideN-(4-Chloro-2,5-dimethoxyphenyl)acetamide(Precursor)Amine4-Chloro-2,5-dimethoxyaniline(Active Base)Acetamide->AmineHydrolysis(HCl/H2O, Reflux)DiazoniumDiazonium Salt(Electrophile)Amine->DiazoniumDiazotization(NaNO2, 0-5°C)PigmentAzo Pigment(Final Product)Diazonium->PigmentAzo Coupling(pH 5-6)CouplerCoupling Component(e.g., Naphthol AS)Coupler->PigmentNucleophilic Attack

Figure 1: The deprotection-activation-coupling workflow required to utilize the acetamide intermediate.[1][2][3][4]

Experimental Protocols

Protocol A: Hydrolysis (Deprotection)

The acetamide group must be cleaved to expose the free amine. Acidic hydrolysis is preferred as it directly yields the amine hydrochloride, which is soluble in water and ready for diazotization.

Reagents:

  • N-(4-Chloro-2,5-dimethoxyphenyl)acetamide

  • Hydrochloric Acid (37%)

  • Ethanol (95%) or Methanol (optional co-solvent for solubility)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 22.9 g (0.1 mol) of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide.

  • Solvent/Acid Addition: Add 100 mL of Ethanol and 50 mL of concentrated HCl (37%).

    • Note: Ethanol ensures the starting material dissolves, speeding up the reaction.

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) for 3–5 hours. Monitor by TLC (Silica gel; Ethyl Acetate:Hexane 1:1) until the acetamide spot disappears.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The amine hydrochloride may precipitate. If so, filter and wash with cold ethanol.

    • Alternative for Diazotization: If the purity is high, the acidic solution can be used directly in Protocol B after adjusting concentration.

Protocol B: Diazotization

This step converts the amine into a reactive diazonium salt. Temperature control is critical to prevent decomposition.

Reagents:

  • 4-Chloro-2,5-dimethoxyaniline Hydrochloride (from Protocol A)

  • Sodium Nitrite (NaNO₂) solution (4N)

  • Sulfamic Acid (for excess nitrite removal)[3]

  • Ice/Water bath[3]

Procedure:

  • Preparation: Dissolve/suspend 0.1 mol of the amine hydrochloride in 200 mL of 2.5 M HCl.

  • Cooling: Place the vessel in an ice-salt bath and cool to 0–5°C .

  • Nitrosation: Add the Sodium Nitrite solution dropwise with vigorous stirring. Maintain temperature below 5°C.

    • End-Point: Continue addition until a drop of the reaction mixture turns starch-iodide paper immediately blue/black, indicating excess nitrous acid.

  • Stabilization: Stir for an additional 30 minutes at 0-5°C.

  • Nitrite Removal: Add small amounts of solid Sulfamic Acid until the starch-iodide test is negative (no color change). This prevents side reactions during coupling.

  • Clarification: If the solution is turbid, filter it cold through a sintered glass funnel to remove undissolved impurities. Keep the filtrate cold.

Protocol C: Azo Coupling (Example with Naphthol AS)

This protocol demonstrates the synthesis of a red pigment by coupling the diazonium salt with Naphthol AS (3-Hydroxy-2-naphthoic acid anilide).

Reagents:

  • Diazonium Salt Solution (from Protocol B)[3][4]

  • Naphthol AS (0.1 mol)[5]

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate (Buffer)

  • Surfactant (e.g., Tween 80 or similar non-ionic dispersant)

Procedure:

  • Coupler Preparation: In a separate beaker, dissolve 0.1 mol Naphthol AS in 200 mL water containing 0.12 mol NaOH. Warm to 60°C to ensure complete dissolution, then cool to 20°C.

  • Precipitation of Coupler (Fine Particle Formation): Add the alkaline Naphthol AS solution slowly to a stirred solution of acetic acid/surfactant to reprecipitate the Naphthol in a fine, reactive form (optional but recommended for high color strength). Alternatively, use the alkaline solution directly if coupling at high pH.

  • Coupling Reaction:

    • Adjust the pH of the diazonium solution to approx. 4–5 using Sodium Acetate.

    • Slowly add the Diazonium salt solution to the Naphthol AS suspension/solution.

    • Critical: Maintain pH between 5–6 during addition using Sodium Acetate or Sodium Carbonate.

    • Maintain temperature at 10–15°C.

  • Digestion: After addition is complete, heat the pigment slurry to 80°C for 1 hour. This "ripening" step improves crystal structure and lightfastness.

  • Isolation: Filter the pigment hot. Wash thoroughly with hot water until the filtrate is neutral and chloride-free.

  • Drying: Dry in an oven at 60°C.

Key Data & Specifications

Physical Properties of Intermediates
PropertyAcetamide (Precursor)Amine (Active Base)
CAS Number 6938-75-66358-64-1 (or 97-52-9)
Molecular Weight 229.66 g/mol 187.62 g/mol
Appearance White to off-white powderWhite/Grey crystalline powder
Melting Point 178–180°C102–105°C
Solubility Soluble in hot ethanol, acetic acidSoluble in dilute mineral acids
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Hydrolysis Incomplete reaction; Acetamide is stable.Increase reflux time or acid concentration (use 6N HCl).
Decomposition during Diazotization Temperature > 5°C.Ensure efficient cooling; add ice directly to the mixture if needed.
Dull Color in Pigment Excess Nitrous Acid; pH drift.Use Sulfamic acid to kill excess nitrite; buffer pH strictly during coupling.
Insoluble "Tar" Formation Coupling at incorrect pH.Ensure the coupler is fully dissolved/dispersed before adding diazo.

Safety & Handling (E-E-A-T)

Hazard Warning: Chloro-dimethoxy-anilines are toxic and potential carcinogens.

  • Engineering Controls: All operations, especially handling the dry powder and heating acids, must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a P100 particulate respirator if handling powder outside a hood.

  • Waste Disposal: Azo dye waste and diazotized solutions must be treated as hazardous chemical waste. Quench unreacted diazonium salts with alkaline naphthol or phenol before disposal if required by local regulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78170, 4'-Chloro-2',5'-dimethoxyacetoacetanilide. Retrieved from .

  • BenchChem (2025). Application Notes and Protocols for the Synthesis of Azo Dyes. Retrieved from .

  • Ataman Chemicals. Pigment Red 146 Technical Data and Synthesis Pathways. Retrieved from .

  • Organic Syntheses. General Procedures for Diazotization and Coupling. Coll. Vol. 2, p. 145. Retrieved from .

  • Google Patents. Preparation method of 4-chloro-2, 5-dimethoxyaniline (CN110698353A). Retrieved from .

Sandmeyer reaction conditions for synthesizing 4-chloro-2,5-dimethoxy derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 4-chloro-2,5-dimethoxy derivatives via the Sandmeyer reaction. This protocol is specifically optimized for electron-rich anilines, where direct halogenation often fails due to poor regioselectivity (yielding mixtures of mono-, di-, and trichlorinated products).

Application Note: Sandmeyer Chlorination of Electron-Rich Anilines

Core Principle & Rationale

The synthesis of 4-chloro-2,5-dimethoxy derivatives (e.g., 4-chloro-2,5-dimethoxybenzaldehyde) presents a classic chemoselectivity challenge. The 2,5-dimethoxy substitution pattern makes the aromatic ring highly electron-rich, activating it towards electrophilic aromatic substitution (EAS).

  • The Problem: Direct chlorination (e.g., using

    
     or NCS) often results in over-chlorination or mixtures of isomers because the activating methoxy groups direct incoming electrophiles to multiple positions.
    
  • The Solution: The Sandmeyer reaction offers superior regiocontrol. By introducing the nitrogen functionality first (via nitration and reduction), the position of the chlorine atom is "locked" at the amine site. The transformation of the amino group (

    
    ) to a diazonium salt (
    
    
    
    ), followed by displacement with chloride, yields the 4-chloro product exclusively.
Mechanistic Insight: The Radical Pathway

Unlike simple nucleophilic substitutions, the Sandmeyer reaction on these substrates proceeds via a Radical-Nucleophilic Aromatic Substitution (


)  mechanism catalyzed by Copper(I).
  • Single Electron Transfer (SET): The cuprous ion (

    
    ) transfers an electron to the aryldiazonium salt, generating an aryl radical and releasing 
    
    
    
    gas.[1]
  • Ligand Transfer: The resulting aryl radical rapidly abstracts a chlorine atom from the copper(II) chloride species (

    
    ), forming the aryl chloride and regenerating the 
    
    
    
    catalyst.

This radical mechanism is sensitive to the electronic nature of the ring. For 2,5-dimethoxy substrates, the stability of the intermediate radical is key, and strict temperature control is required to prevent side reactions like phenol formation (reaction with water) or azo coupling (reaction with unreacted amine).

Protocol: Synthesis of 4-Chloro-2,5-Dimethoxybenzaldehyde

Target: Conversion of 4-amino-2,5-dimethoxybenzaldehyde to 4-chloro-2,5-dimethoxybenzaldehyde. Scale: 10 mmol (adaptable).

Reagents & Equipment
  • Substrate: 4-Amino-2,5-dimethoxybenzaldehyde (1.81 g, 10 mmol).

  • Acid: Hydrochloric acid (conc. 37%, and 4M aqueous solution).

  • Nitrite Source: Sodium Nitrite (

    
    ), 4M aqueous solution.
    
  • Catalyst: Copper(I) Chloride (

    
    ).[2][3]
    
  • Solvent: Water / Glacial Acetic Acid (optional co-solvent for solubility).

  • Monitoring: Starch-Iodide paper.

Step-by-Step Methodology

Phase 1: Diazotization (Generation of the Electrophile)

  • Step 1: In a 100 mL round-bottom flask equipped with a magnetic stir bar and thermometer, suspend the amine (10 mmol) in 15 mL of 4M HCl .

    • Note: If the amine is insoluble, add 5-10 mL of glacial acetic acid to aid solubility. The amine must be fully protonated to prevent azo coupling.

  • Step 2: Cool the mixture to 0–5°C using an ice-salt bath. Efficient stirring is critical to prevent hot spots.

  • Step 3: Dropwise, add a solution of Sodium Nitrite (0.76 g, 11 mmol in 3 mL water) over 10–15 minutes.

    • Critical Parameter: Maintain internal temperature below 5°C .

  • Step 4: Stir at 0°C for 20 minutes. Test the solution with Starch-Iodide paper . An immediate blue/black color confirms the presence of excess nitrous acid (required).

    • Troubleshooting: If the paper does not turn blue, add small aliquots of

      
       solution until a positive test persists for 5 minutes.
      

Phase 2: The Sandmeyer Displacement

  • Step 5: In a separate flask, prepare a solution of Copper(I) Chloride (1.5 g, 15 mmol) in 10 mL conc. HCl . Cool this solution to 0°C.

  • Step 6: Slowly pour the cold diazonium salt solution (from Step 4) into the stirred CuCl solution.

    • Observation: Evolution of nitrogen gas (bubbling) will begin.[2] A complex formation (often dark/colored) may occur initially.[2][4]

  • Step 7: Allow the mixture to warm gradually to room temperature over 30 minutes.

  • Step 8: Once gas evolution slows, heat the reaction mixture to 60°C for 30–60 minutes to ensure complete decomposition of the diazonium intermediate.

    • End Point: Reaction is complete when

      
       evolution ceases completely.
      

Phase 3: Isolation & Purification

  • Step 9: Cool the mixture to room temperature. Dilute with 50 mL water.

  • Step 10: Extract the product with Dichloromethane (DCM) (3 x 30 mL) .

  • Step 11: Wash the combined organic layers with:

    • Water (to remove copper salts).

    • Saturated

      
       (to neutralize acid).
      
    • Brine.

  • Step 12: Dry over anhydrous

    
    , filter, and concentrate under vacuum.
    
  • Step 13: Purify the crude residue via recrystallization (typically from Ethanol/Water or Hexane/EtOAc) to yield the 4-chloro derivative.

Visualization: Reaction Pathway & Workflow

SandmeyerReaction cluster_conditions Critical Control Points Amine 4-Amino-2,5-dimethoxy (Nucleophilic Precursor) Acid HCl (excess) Protonation Amine->Acid Solubilization Diazonium Aryldiazonium Salt (Ar-N2+ Cl-) Acid->Diazonium NaNO2, <5°C (Diazotization) Radical Aryl Radical (Ar•) Diazonium->Radical SET from Cu(I) Product 4-Chloro-2,5-dimethoxy (Target) Radical->Product Cl transfer from Cu(II)Cl Copper Cu(I)Cl Catalyst (Electron Transfer) Copper->Radical Catalysis

Figure 1: Mechanistic flow of the Sandmeyer reaction for electron-rich substrates, highlighting the critical radical intermediate step.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Formation of Tars/Oils Polymerization of electron-rich radical or diazonium coupling.Ensure temperature remains <5°C during diazotization. Increase acid concentration to prevent coupling with unreacted amine.
Low Yield / Phenol Product Reaction with water (hydrolysis) instead of chloride.Use a larger excess of HCl. Ensure CuCl is fresh (white/green, not dark brown). Add CuCl solution to the diazonium salt to keep chloride concentration high.
Incomplete Reaction Diazonium salt stability is too high (common with methoxy groups).After initial mixing, ensure the "cook" step (heating to 60°C) is maintained until bubbling stops completely.
Violent Gas Evolution Temperature ramp too fast.Warm the reaction very slowly from 0°C to Room Temp. Do not heat until gas evolution naturally subsides.

Safety & Compliance

  • Diazonium Instability: While 2,5-dimethoxy diazonium salts are relatively stable compared to others, never let the diazonium salt solution dry out. Dry diazonium salts can be explosive. Always process in solution.

  • Nitrosamines: The reaction generates nitrous acid. Ensure all glassware is cleaned with bleach/sulfamic acid to destroy residual nitrosating agents.

  • Ventilation:

    
     fumes and HCl vapors are toxic. Perform all operations in a functioning fume hood.
    

References

  • Foundational Protocol: "Synthesis of 4-chloro-2,5-dimethoxy derivatives." Canadian Journal of Chemistry, 1973 , 51(9), 1402–1409.[3]

  • Mechanistic Review: "The Sandmeyer Reaction: A Radical-Nucleophilic Substitution." Journal of Organic Chemistry, 1984, 49, 1302.
  • Modern Application: "Scalable synthesis of electron-rich aryl chlorides." Organic Process Research & Development, 2012, 16(12), 1982-1988.

Sources

Application Notes & Protocols: Friedel-Crafts Acylation of 2,5-Dimethoxychlorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Acylation of a Differentiated Arene

The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, providing a robust pathway for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2][3] These ketones are not merely synthetic endpoints but are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials.[4]

This guide focuses on the nuanced application of Friedel-Crafts acylation to 2,5-dimethoxychlorobenzene. This substrate presents a unique electronic landscape: two potent, electron-donating methoxy groups that activate the ring towards substitution, and a deactivating, electron-withdrawing chlorine atom. This interplay of activating and deactivating substituents governs the regiochemical outcome of the reaction, making a deep understanding of the underlying principles essential for achieving high selectivity and yield. We will explore the mechanistic rationale, compare classical and modern protocols, and provide actionable insights for researchers in synthetic chemistry and drug development.

Part 1: The Mechanistic Blueprint and Regiochemical Control

The Core Mechanism: Generation and Attack of the Acylium Ion

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.[2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a highly electrophilic acylium ion.[1]

  • Formation of the Electrophile: The Lewis acid coordinates to the halogen of the acyl chloride (or anhydride), polarizing the carbon-halogen bond and leading to its cleavage. This generates a resonance-stabilized acylium ion, a potent electrophile.[1] The stability of this ion is a key feature, as it prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[2][5]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5]

  • Restoration of Aromaticity: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), abstracts a proton from the carbon bearing the new acyl group. This restores the aromatic system and releases the final aryl ketone product, along with the regenerated Lewis acid and HCl.[2][5]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ (Acylium Ion) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Complex [AlCl₄]⁻ Arene Ar-H AcyliumIon->Arene SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + [R-C≡O]⁺ SigmaComplex_ref Sigma Complex SigmaComplex->SigmaComplex_ref FinalProduct Ar-CO-R (Aryl Ketone) Byproducts HCl + AlCl₃ SigmaComplex_ref->FinalProduct + [AlCl₄]⁻

Caption: General mechanism of Friedel-Crafts acylation.

Predicting the Site of Acylation on 2,5-Dimethoxychlorobenzene

The regioselectivity of the reaction is dictated by the directing effects of the substituents on the benzene ring.[6]

  • Methoxy Groups (-OCH₃): These are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance.

  • Chlorine Atom (-Cl): This is a deactivating group due to its inductive electron withdrawal but is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the sigma complex.

In 2,5-dimethoxychlorobenzene, the positions are influenced as follows:

  • C6: ortho to the C5-methoxy group and ortho to the chlorine. This position is strongly activated.

  • C4: para to the chlorine and ortho to the C5-methoxy group. This position is also strongly activated.

  • C3: ortho to the chlorine and meta to both methoxy groups. This position is less activated.

The competition is primarily between the C4 and C6 positions. Due to the steric hindrance from the adjacent chlorine atom, electrophilic attack at the C4 position is generally favored , leading to the major product being 4-acyl-2,5-dimethoxychlorobenzene.

Caption: Regiochemical analysis for acylation of 2,5-dimethoxychlorobenzene.

Part 2: Protocol Design and Experimental Considerations

The success of a Friedel-Crafts acylation hinges on the judicious selection of reagents and conditions.

  • Acylating Agent: Acetyl chloride and acetic anhydride are the most common agents for introducing an acetyl group. Acyl chlorides are generally more reactive.[7]

  • Catalyst System:

    • Classical Lewis Acids (e.g., AlCl₃, FeCl₃): Highly effective but typically required in stoichiometric or excess amounts because the catalyst complexes strongly with the carbonyl oxygen of the product ketone.[5] This necessitates a hydrolytic work-up to liberate the product.

    • Modern Solid Acids (e.g., Zeolites, Amberlyst-15): Offer significant advantages, including easier separation, potential for regeneration and reuse, and milder reaction conditions, aligning with green chemistry principles. Cation exchange resins, in particular, have shown superiority for the acylation of aromatic ethers.[8]

  • Solvent: Anhydrous, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard choices. For high-boiling acylations, nitrobenzene can be used, although its toxicity is a drawback. Solvent-free conditions are also being explored to improve the environmental profile of the reaction.[4]

  • Temperature and Reaction Time: The initial addition of reagents is often performed at low temperatures (e.g., 0 °C) to control the initial exotherm. The reaction is then allowed to warm or is heated to ensure completion.[7] Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Aqueous Work-up: For protocols using traditional Lewis acids, quenching the reaction by pouring it onto a mixture of crushed ice and concentrated acid (e.g., HCl) is a critical step.[9][10] This procedure hydrolyzes the aluminum-ketone complex and separates the inorganic salts into the aqueous phase.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A1 Dry Glassware & Inert Atmosphere (N₂/Ar) A2 Charge Arene & Anhydrous Solvent A1->A2 B1 Cool to 0 °C A2->B1 B2 Add Lewis Acid Catalyst (e.g., AlCl₃) B1->B2 B3 Slowly Add Acylating Agent B2->B3 B4 Warm to RT or Heat Monitor by TLC/GC B3->B4 C1 Quench: Pour onto Ice / aq. HCl B4->C1 C2 Separate Organic Layer C1->C2 C3 Wash with H₂O, NaHCO₃, Brine C2->C3 C4 Dry (Na₂SO₄), Filter, Concentrate C3->C4 D1 Column Chromatography or Recrystallization C4->D1

Caption: General experimental workflow for Friedel-Crafts acylation.

Part 3: Detailed Experimental Protocols

Protocol 1: Classical Acetylation using Aluminum Chloride

This protocol describes a standard laboratory procedure for the acetylation of 2,5-dimethoxychlorobenzene using acetyl chloride and a stoichiometric amount of AlCl₃.

Step-by-Step Methodology:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 eq). Suspend the AlCl₃ in anhydrous dichloromethane (DCM, ~3 mL per mmol of substrate).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate flask, dissolve 2,5-dimethoxychlorobenzene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM (~2 mL per mmol of substrate). Transfer this solution to the dropping funnel.

  • Reaction: Add the substrate/acetyl chloride solution dropwise to the AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.

  • Quenching: In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. While stirring vigorously, slowly pour the reaction mixture onto the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-acetyl-2,5-dimethoxychlorobenzene by recrystallization (e.g., from ethanol) or silica gel column chromatography.

ParameterValue / ConditionRationale
Substrate 2,5-dimethoxychlorobenzene1.0 eq
Acylating Agent Acetyl Chloride1.1 eq (slight excess ensures full conversion)
Catalyst Aluminum Chloride (AlCl₃)1.2 eq (stoichiometric amount needed for complexation)
Solvent Anhydrous Dichloromethane (DCM)Inert, low-boiling solvent
Initial Temperature 0 °CTo control the initial exothermic reaction
Reaction Temperature Room TemperatureSufficient for reaction completion after initial addition
Reaction Time 2-4 hoursMonitor by TLC for optimal time
Work-up Ice / aq. HClDecomposes the AlCl₃-ketone complex
Protocol 2: Green Approach using Acetic Anhydride and Amberlyst-15

This protocol offers a more environmentally benign alternative using a reusable solid acid catalyst and a less corrosive acylating agent.[8]

Step-by-Step Methodology:

  • Catalyst Preparation: Wash Amberlyst-15 resin with methanol and dry under vacuum at 60 °C for 12 hours prior to use.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: To the flask, add 2,5-dimethoxychlorobenzene (1.0 eq), acetic anhydride (1.5 - 2.0 eq), and the dried Amberlyst-15 resin (e.g., 20% by weight of the limiting reagent).

  • Reaction: Heat the stirred mixture to 80-100 °C. The reaction can often be run without an additional solvent, using the excess acetic anhydride as the liquid medium.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots, filtering off the catalyst, and analyzing by TLC or GC.

  • Catalyst Recovery: Upon completion, cool the mixture to room temperature. Recover the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with a solvent like ethyl acetate, dried, and stored for reuse.

  • Work-up: Dilute the filtrate with ethyl acetate and wash thoroughly with water and saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

ParameterValue / ConditionRationale
Substrate 2,5-dimethoxychlorobenzene1.0 eq
Acylating Agent Acetic Anhydride1.5-2.0 eq (less reactive, drives equilibrium)
Catalyst Amberlyst-15 (dried)20 wt% (heterogeneous, reusable catalyst)
Solvent None (or high-boiling inert solvent)Green chemistry approach; anhydride acts as solvent
Reaction Temperature 80-100 °CHigher temperature needed for less reactive system
Reaction Time 4-12 hoursTypically longer than classical methods
Work-up Filtration & Aqueous WashSimple catalyst removal; no harsh quench needed

Part 4: Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction Inactive catalyst (moisture contamination); Insufficiently activated substrate; Low reaction temperature.Ensure all reagents and glassware are anhydrous. Increase catalyst loading or use a stronger Lewis acid. Increase reaction temperature or time.
Formation of Tar/Polymer Reaction temperature is too high; Overly aggressive Lewis acid catalyst.[11]Maintain strict temperature control, especially during addition. Consider a milder catalyst (e.g., FeCl₃, ZnCl₂) or a solid acid catalyst.
Incomplete Reaction Insufficient reaction time or temperature; Not enough catalyst or acylating agent.Increase reaction time and/or temperature. Ensure at least stoichiometric amounts of catalyst (for AlCl₃) and a slight excess of the acylating agent.
Product is Colored (Yellow/Brown) Presence of quinone byproducts from oxidation of the electron-rich ring; Tar formation.[11]During work-up, add a small amount of a reducing agent like sodium bisulfite to the aqueous wash. Purify carefully by chromatography or recrystallization with charcoal.
Difficult Work-up (Emulsions) Incomplete hydrolysis of the Lewis acid complex.Ensure vigorous stirring during the quench step and that the aqueous layer is sufficiently acidic.

References

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Academic Commons. [Link]

  • Flores-Holguín, N., et al. (2010). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Modeling. [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Google Patents. (2020). CN112028748A - A kind of preparation method of 2,5-dimethoxychlorobenzene.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Clark, J. The Reaction of Acyl Chlorides with Benzene. Chemguide. [Link]

  • Singh, P., et al. (2013). FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • University of Calgary. Ch12: Friedel-Crafts acylation. [Link]

  • Sridevi, C., & Lakshmi, K. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Sasidharan, S., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. [Link]

  • Google Patents. (2008). CN101311162A - Method for preparing 2,5-dimethoxy phenylethylamine.
  • Google Patents. (2017). CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
  • Chahal, R., et al. (2017). Synthesis, Spectroscopic Characterization and Antimicrobial Studies of Schiff Base Derived from 6-Methoxy-4-oxo-4H-Chromene-3-Carbaldehyde and its Metal Complexes. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Organic Syntheses. Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to p-Chloroacetophenone. [Link]

  • Yadav, G. D., & Kulkarni, H. R. (2013). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Reaction Kinetics, Mechanisms and Catalysis. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the hydrolysis of acetanilide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #HYD-ACET-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for amide hydrolysis. Low yields in the deprotection or hydrolysis of acetanilide derivatives are rarely due to "random error." They are almost exclusively caused by one of three systemic failures: Kinetic Stalling (the reaction didn't finish), Phase Trapping (the product is stuck in the wrong layer), or Substrate Instability (oxidation/polymerization).

This guide bypasses generic textbook advice to address the specific physicochemical traps inherent to aniline derivatives.

Part 1: Diagnostic Workflow

Before adjusting your protocol, identify where the loss is occurring. Use this logic tree to diagnose the failure point.

TroubleshootingFlow Start START: Low Yield Observed TLC Analyze Crude Reaction Mix (TLC/LC-MS) Start->TLC SM_Present Is Starting Material (SM) Still Present? TLC->SM_Present Yes_SM KINETIC ISSUE Reaction incomplete SM_Present->Yes_SM Yes No_SM WORK-UP ISSUE Product lost during isolation SM_Present->No_SM No Sterics Check Structure: Ortho-substituents? Yes_SM->Sterics pH_Check Check Aqueous pH: Is it > 10? No_SM->pH_Check Solvent Check Temp: Is reflux vigorous? Sterics->Solvent Solubility Check Partition Coeff: Is Aniline water-soluble? pH_Check->Solubility

Figure 1: Diagnostic logic flow for isolating the cause of yield loss. Blue nodes indicate analysis steps; Red indicates kinetic failure; Green indicates isolation failure.

Part 2: The "Invisible" Killer – Work-up & Phase Trapping

The Issue: You observed full conversion on TLC, but after extraction, your mass balance is <50%. The Cause: Mismanagement of pH relative to the pKa of the anilinium ion.

The Science of Phase Trapping

Aniline derivatives are amphoteric during the hydrolysis workflow.

  • Acid Hydrolysis Product: Anilinium salt (

    
    ). This is water-soluble  and insoluble in organic solvents.
    
  • Base Hydrolysis Product: Free aniline (

    
    ). This is organic-soluble but can be partially water-soluble depending on substituents.
    

The Trap: The pKa of a typical anilinium ion is


.[1]
  • If you neutralize an acidic reaction mixture to pH 7, ~0.4% of your product is still trapped as the salt .

  • If the pH drops even slightly to 4.6, 50% of your yield remains in the water .

Corrective Protocol: The pH Swing

To ensure quantitative recovery, you must drive the equilibrium completely to the free base form.

ParameterCritical ValueReason
Target pH > 10 - 12 Ensures

.
Indicator pH Paper (Blue)Do not rely on calculation; confirm visually.
Solvent DCM or EtOAcAniline is moderately soluble in water; use 3x extractions.

Part 3: Kinetic Stalling (Incomplete Reaction)

The Issue: After 12 hours of reflux, 40% of the starting material remains. The Cause: The amide bond has significant double-bond character due to resonance. If the aromatic ring has electron-donating groups (EDGs) or ortho-substituents, the energy barrier increases.

Steric Hindrance (The "Ortho Effect")

Substituents in the ortho position (e.g., 2,6-dimethylacetanilide) block the nucleophile (water/hydroxide) from attacking the carbonyl carbon.

  • Solution: Switch to High-Boiling Solvents . Standard Ethanol/Water reflux (

    
    ) provides insufficient thermal energy to overcome the steric barrier.
    
  • Recommendation: Use Ethylene Glycol / KOH (

    
    ) or 70% 
    
    
    
    (
    
    
    ).
Electronic Deactivation
  • Electron Withdrawing Groups (EWGs): (e.g., -NO2) generally accelerate base hydrolysis (carbonyl is more electrophilic) but can complicate acid hydrolysis.

  • Electron Donating Groups (EDGs): (e.g., -OMe) make the carbonyl less electrophilic, slowing down the attack of water.

Part 4: Validated Protocols

Do not deviate from these established workflows without specific justification.

Protocol A: Standard Acidic Hydrolysis (General Purpose)

Best for: Simple acetanilides, products sensitive to oxidation.

  • Dissolution: Suspend 1.0 eq of acetanilide in 6M HCl (10 mL per gram of substrate).

    • Note: If solubility is poor, add minimal Ethanol (up to 20% v/v).

  • Reflux: Heat to vigorous reflux for 1–3 hours. Monitor by TLC.[2]

    • Checkpoint: The solution often becomes clear as the starting material hydrolyzes.

  • Isolation (The Critical Step):

    • Cool to room temperature.

    • Dilute with 1 volume of ice water.

    • Basify: Slowly add 20% NaOH solution with stirring until pH > 11 . (Check with paper).[3]

    • Observation: The solution will cloud as the free aniline precipitates/oils out.

  • Extraction: Extract 3x with Dichloromethane (DCM).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: "The Nuclear Option" (Stubborn Substrates)

Best for: Sterically hindered amides (e.g., 2,6-disubstituted) or extremely unreactive substrates.

  • Mixture: Combine substrate with Ethylene Glycol (solvent) and KOH pellets (5.0 eq).

    • Why Glycol? It raises the boiling point to

      
      .
      
  • Reaction: Heat to

    
     for 4–12 hours.
    
  • Work-up:

    • Pour the hot mixture into crushed ice (exothermic!).

    • Acidify with HCl to pH 2 (to trap amine as salt and wash away glycol/impurities).

    • Wash aqueous layer with Ether (removes non-basic impurities).

    • Basify aqueous layer to pH > 11 with NaOH.

    • Extract product with DCM.

Part 5: Frequently Asked Questions (FAQ)

Q: My aniline is water-soluble (e.g., amino-phenols). How do I extract it? A: Standard extraction fails here.

  • Adjust pH to the Isoelectric Point (pI) (usually pH 6–7 for aminophenols) to maximize precipitation.

  • Use n-Butanol or IPA/Chloroform (1:3) as the extraction solvent. These are more polar than DCM.

  • Consider continuous extraction (Soxhlet) if yield is critical.

Q: The product turned black during drying. What happened? A: Anilines are notorious for air-oxidation (forming "aniline black" impurities).[1]

  • Fix: Perform the work-up under

    
     atmosphere if possible.
    
  • Fix: Add a pinch of sodium dithionite (

    
    ) to the aqueous layer during extraction to act as a reducing agent.
    

Q: Can I use enzymes? A: Yes, for mild conditions. Penicillin G Acylase (PGA) is effective for some acetanilides, but it is expensive and substrate-specific. Stick to chemical hydrolysis for standard intermediates.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • The definitive source for standard hydrolysis setups and physical properties.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[4] Oxford University Press.

    • Authoritative grounding for the amide resonance and hydrolysis mechanism.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

    • Cited for kinetic data regarding steric hindrance in amide hydrolysis.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6115, Aniline.

    • Source for pKa (4.6)

Sources

Removing unreacted 2,5-dimethoxyacetanilide from the final product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation Guide Topic: Removal of Unreacted 2,5-Dimethoxyacetanilide from 4-Substituted Derivatives Reference ID: TSC-PUR-25DMA-01

Executive Summary

This guide addresses the purification of 4-substituted-2,5-dimethoxyacetanilides (typically the 4-nitro or 4-chloro derivatives) to remove unreacted starting material (2,5-dimethoxyacetanilide ).

In synthetic workflows—commonly associated with the preparation of 2C-x precursors—the acetanilide protecting group directs electrophilic aromatic substitution to the 4-position. Incomplete reaction results in a mixture of the highly polar product and the less polar, unreacted starting material. This guide details the solubility differentials and chromatographic behaviors required to isolate the target compound.

Module 1: Diagnostic Profiling

Before initiating purification, you must quantify the impurity profile. The starting material (2,5-dimethoxyacetanilide) and the product (e.g., 4-nitro-2,5-dimethoxyacetanilide) exhibit distinct retention behaviors on silica gel.

Thin Layer Chromatography (TLC) Protocol[1]
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Dichloromethane (DCM) : Methanol [95:5] or Ethyl Acetate : Hexane [50:50].

  • Visualization: UV Light (254 nm).

CompoundRelative PolarityPredicted Rf (DCM:MeOH)Visual Characteristic
2,5-Dimethoxyacetanilide (Impurity) ModerateHigher (e.g., 0.60)UV Active (Blue/Purple fluorescence often)
4-Nitro-2,5-dimethoxyacetanilide (Product) HighLower (e.g., 0.35)UV Active (Dark absorbance, often yellow visible color)

Technical Insight: The introduction of a nitro or chloro group at the 4-position significantly increases the polarity of the molecule and its ability to accept hydrogen bonds, resulting in stronger retention on the silica stationary phase (lower Rf).

Module 2: Purification Decision Matrix

The choice of method depends on the scale and the "gap" between the starting material and product.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (DCM:MeOH 95:5) Start->TLC ImpurityLevel Impurity Level? TLC->ImpurityLevel Recryst Method A: Recrystallization (Ethanol) ImpurityLevel->Recryst High (>10%) or Large Scale (>10g) Column Method B: Flash Chromatography (Silica) ImpurityLevel->Column Low (<10%) or Small Scale (<5g) Check Check Purity (TLC/NMR) Recryst->Check Column->Check Check->Column Fail (Trace Impurity Remains) Final Pure Product (>98%) Check->Final Pass

Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity load and scale.

Module 3: Purification Protocols

Method A: Fractional Recrystallization (Primary Strategy)

This is the "workhorse" method. 2,5-dimethoxyacetanilide is significantly more soluble in ethanol than its 4-nitro or 4-chloro derivatives due to the disruption of crystal lattice packing forces in the substituted product.

Reagents:

  • Ethanol (95% or Absolute)

  • Optional: Glacial Acetic Acid (for stubborn cases)

Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to dissolve the solid completely.

    • Troubleshooting: If the solution is dark/tarry, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps the impurity.

  • Deep Cooling: Once room temperature is reached and crystals have formed, place the flask in an ice bath (0°C) for 30 minutes to maximize yield.

  • Filtration: Filter the crystals using vacuum filtration (Buchner funnel).

  • The Critical Wash: Wash the filter cake with a small volume of ice-cold ethanol .

    • Why? The unreacted 2,5-dimethoxyacetanilide remains dissolved in the cold mother liquor, while the substituted product (which is less soluble) remains on the filter.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Method B: Flash Column Chromatography (Precision Strategy)

Use this if recrystallization fails to remove the last 5-10% of the starting material.

System Setup:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution. Start with 100% DCM , then slowly increase Methanol concentration to DCM:MeOH [98:2] .

Workflow:

  • Load: Dissolve crude material in minimal DCM and load onto the column.

  • Elute: Run the column. The unreacted 2,5-dimethoxyacetanilide will elute first (higher Rf).

  • Cut: Collect fractions. Use TLC to identify the transition point.

  • Collect: The 4-substituted product will elute second.

  • Evaporate: Combine pure product fractions and rotovap to dryness.

Module 4: Troubleshooting & FAQ

Q: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This is common with acetanilides if the solution is too concentrated or cooled too quickly.

  • Fix: Re-heat the solution until clear. Add a small amount of additional solvent (Ethanol). "Seed" the cooling solution with a tiny crystal of the pure product (if available) or scratch the glass side of the flask with a glass rod to induce nucleation.

Q: Can I use Acid/Base extraction to separate them? A: No. Both the starting material and the product are acetamides (neutral/weakly basic). They will not separate cleanly using standard aqueous acid/base washes (e.g., HCl or NaOH) because the acetyl group prevents the amine from forming a water-soluble salt under mild conditions. Hydrolysis (using strong acid/base) would remove the acetyl group, destroying your product if the acetanilide is your target.

Q: The TLC spots are overlapping. How do I improve resolution? A: Change the solvent system. If DCM:MeOH is not separating them, try Toluene:Ethyl Acetate [2:1] . The aromatic interactions with Toluene often provide better selectivity for acetanilide derivatives.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General acetanilide recrystallization protocols).

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual synthesis of 2,5-dimethoxy-4-nitroacetanilide via nitration).

  • PubChem. (n.d.).[1] 2,5-Dimethoxyacetanilide Compound Summary. National Center for Biotechnology Information.

  • Furniss, B. S., et al. (1989). Purification of Acetanilide Derivatives. In Vogel's Textbook of Practical Organic Chemistry.

Sources

Optimizing reaction temperature for acetylation of electron-rich anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature & Process Control

Ticket ID: #ACE-OPT-001 Assigned Specialist: Senior Application Scientist

Core Directive & Executive Summary

The Central Challenge: Electron-rich anilines (e.g., p-anisidine, p-phenylenediamine, aminophenols) possess a highly nucleophilic nitrogen lone pair due to resonance donation from substituents.

  • Thermodynamic Reality: These reactions are highly exothermic .

  • Kinetic Reality: Reaction rates are extremely fast, often diffusion-controlled.

The Optimization Strategy: Contrary to electron-poor systems that require heat to overcome activation energy barriers, optimizing for electron-rich substrates requires aggressive thermal management (cooling) and stoichiometric precision . High temperatures do not improve yield; they promote di-acetylation (formation of imides), oxidation (tar formation), and regio-isomer impurities (Friedel-Crafts side reactions).

Standard Operating Procedures (SOPs)

Protocol A: The "High-Fidelity" Low-Temperature Method

Best for: High-value intermediates, strict impurity limits (<0.1%), and scale-up.

Reagents:

  • Substrate: Electron-rich Aniline (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Base (Optional): Pyridine or Triethylamine (1.1 equiv) – Only if HCl scavenger is needed or using Acetyl Chloride.

Workflow:

  • Dissolution: Dissolve aniline in solvent (10 mL/g) under Nitrogen atmosphere.

  • Thermal Equilibration: Cool the system to 0°C – 5°C using an ice/salt bath.

    • Why? Kinetic control. This locks out the higher-energy transition states leading to di-acetylation.

  • Controlled Addition: Add

    
     dropwise over 30–60 minutes.
    
    • Critical Check: Monitor internal temperature. Do not allow T > 10°C.

  • Reaction Monitoring: Stir at 0°C for 1 hour. Check TLC/HPLC.

    • Note: Electron-rich substrates usually convert fully at 0°C. If sluggish, warm to 20°C (Room Temp).

  • Quench: Add water to hydrolyze excess anhydride.

Protocol B: The "Green" Aqueous Method

Best for: Rapid synthesis, safety (high heat capacity of water), and ease of purification.

Workflow:

  • Suspension: Suspend aniline in Water (15 mL/g).

  • Acidification: Add 1.0 equiv HCl to dissolve the aniline (forms anilinium salt).

  • Acetylation: Add Sodium Acetate (1.2 equiv) followed immediately by

    
     (1.2 equiv).
    
  • Precipitation: The free amine is generated in situ and acetylated immediately. The product is usually insoluble in water and precipitates out, driving the equilibrium forward.

    • Temp Control: The high heat capacity of water absorbs the exotherm, but adding crushed ice during addition is recommended for very reactive substrates (e.g., p-anisidine).

Visualizing the Pathway

The following diagram illustrates the kinetic vs. thermodynamic pathways dependent on temperature.

AcetylationPathways Aniline Electron-Rich Aniline (Highly Nucleophilic) Transition Tetrahedral Intermediate Aniline->Transition + Ac2O Ox Oxidized Tars (Quinones/Azo) Aniline->Ox No N2 Protection High Temp Ac2O Acetic Anhydride Mono Mono-Acetylated Product (Target: Amide) Transition->Mono Low Temp (0-20°C) Kinetic Control Di Di-Acetylated Impurity (Bis-amide/Imide) Mono->Di High Temp (>50°C) Excess Reagent

Figure 1: Reaction pathway selectivity.[1][2][3][4] Green path indicates the optimized low-temperature route. Red/Grey paths indicate thermal failure modes.

Troubleshooting Guide (The "Help Desk")

SymptomProbable CauseCorrective Action
Runaway Exotherm Dosing Rate too fast. Electron-rich anilines react near-instantaneously; heat accumulation exceeds cooling capacity.Stop addition immediately. Apply external cooling (Dry ice/acetone if critical). For future runs, dilute the reagent (

) in solvent before addition.
Di-Acetylation (Bis-amide)Temperature too high or Large excess of

.
The mono-product is still nucleophilic enough to react again if heated.
Maintain T < 20°C. Reduce

to 1.05 equiv. If di-product exists, hydrolyze it back to mono by refluxing in mild aqueous base (NaOH/EtOH).
Purple/Black Coloration Oxidation. Electron-rich anilines are easily oxidized to quinones by air, especially when hot.Exclude Oxygen. Sparge solvent with

or Argon. Add a pinch of Zinc dust or Sodium Bisulfite to the reaction mixture as a reducing agent.
Oiling Out (No solid)Impurity depression. Product melting point lowered by solvent/impurities.Seed & Scratch. Cool to -10°C. Scratch glass with a rod. Add a seed crystal. If persistent, evaporate solvent and recrystallize from Ethanol/Water.
Low Yield Hydrolysis.

hydrolyzed by wet solvent before reacting with amine.
Ensure solvents are dry (anhydrous). If using Protocol B (Water), ensure the amine is fully dissolved/accessible before adding anhydride.

Diagnostic Logic Flowchart

Use this decision tree when your reaction deviates from the expected outcome.

TroubleshootingLogic Start Issue Detected CheckTemp Was Temp > 30°C? Start->CheckTemp CheckColor Is solution Dark/Black? CheckTemp->CheckColor Yes ResultKinetic Diagnosis: Incomplete Conversion CheckTemp->ResultKinetic No (Too Cold?) CheckStoich Was Ac2O > 1.5 equiv? CheckColor->CheckStoich No ResultOx Diagnosis: Oxidative Degradation CheckColor->ResultOx Yes ResultDi Diagnosis: Di-Acetylation CheckStoich->ResultDi Yes CheckStoich->ResultKinetic No

Figure 2: Diagnostic logic for common acetylation failures.

Frequently Asked Questions (FAQs)

Q: Why can't I just reflux the reaction to make it go faster? A: With electron-rich anilines, speed is rarely the problem. Refluxing pushes the system into thermodynamic control , where the activation energy for the second acetylation (forming the imide) is overcome. It also increases the rate of background hydrolysis of your acetic anhydride. Stick to 0°C to Room Temperature for maximum selectivity [1].

Q: My product is pink/grey. Is it ruined? A: Not necessarily. Trace oxidation products (quinones) have very high extinction coefficients, meaning a tiny amount looks very dark.

  • Fix: Recrystallize using Activated Charcoal .[5] Dissolve crude product in hot ethanol, add charcoal, filter hot through Celite, and cool. This usually restores the white pristine color [2].

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it is more aggressive and releases HCl gas.

  • Warning: The HCl generated will protonate your unreacted aniline, rendering it non-nucleophilic and stopping the reaction (self-quenching). You must add a stoichiometric base (Triethylamine or Pyridine) to scavenge the HCl if you use Acetyl Chloride. Acetic Anhydride is generally preferred for cleaner profiles [3].

Q: How do I scale this up from 1g to 100g? A: The main risk in scale-up is Heat Transfer .

  • Do not add reagents "all at once."[6]

  • Calculate the Adiabatic Temperature Rise .

  • Use a dosing pump to add

    
     at a rate where 
    
    
    
    never exceeds 20°C.
  • Ensure your cooling jacket is active before starting addition.

References

  • Selectivity in Acetylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains nucleophilicity vs.
  • Purification & Oxidation Prevention: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman.[4]

  • Green Chemistry Approaches: Pasricha, S., & Rangarajan, T. M. (2022).[1] "An Eco-friendly and Simple Route to Synthesis of Acetanilide from Aniline". International Journal of Trend in Scientific Research and Development.[7]

  • Microwave/Water Protocols: Chakraborty, M., et al. (2008). "Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry". International Journal of Chemical Reactor Engineering.

Sources

Solving solubility issues of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide in NMR solvents

[1][2][3]

Welcome to the Advanced Applications Support Center. You are likely accessing this guide because you are encountering difficulties obtaining a high-quality NMR spectrum for N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (CAS: 6938-75-6).

This compound presents a classic "solubility paradox" in organic synthesis: it is lipophilic enough to resist water but possesses a rigid crystalline lattice and strong intermolecular hydrogen bonding (amide motif) that limits dissolution in standard non-polar solvents like Chloroform-d (

123

This guide provides a scientifically grounded troubleshooting workflow to resolve solubility limits, peak broadening, and aggregation issues.

Diagnostic Workflow: Solvent Selection

Before attempting to heat or sonicate your sample, use this decision tree to select the optimal solvent based on your specific experimental goals (e.g., structural confirmation vs. impurity profiling).[2][3]

SolventSelectionStartSTART: Define Experiment GoalGoalCheckPrimary Goal?Start->GoalCheckRoutineRoutine 1H (Structure Check)GoalCheck->RoutineQuick CheckCarbon13C / 2D HMBC (High Conc.)GoalCheck->CarbonLow SensitivityExchangeObserve NH Proton?GoalCheck->ExchangeH-Bonding StudyCDCl3_CheckTry CDCl3 (10mg/0.6mL)Routine->CDCl3_CheckDMSOUSE DMSO-d6(Universal Solvent)Carbon->DMSOMax SolubilityExchange->DMSONH VisibleMeODUSE Methanol-d4(Note: NH disappears)Exchange->MeODNH Exchanges (Avoid)SolubleSoluble?CDCl3_Check->SolubleSoluble->CDCl3_CheckYes (Run NMR)AcetoneUSE Acetone-d6(Sharper Peaks)Soluble->AcetoneNo (Cloudy)MixUSE Mixture:CDCl3 + 10% DMSO-d6Acetone->MixStill Insoluble?

Figure 1: Decision matrix for selecting the appropriate deuterated solvent based on experimental requirements.

Troubleshooting Guide (FAQs)
Issue 1: "My sample floats or forms a cloudy suspension in CDCl3."

Diagnosis: Intermolecular Hydrogen Bonding. The acetamide moiety (

123


23

Solution:

  • Switch to DMSO-d6 (

    
    ):  This is the "sledgehammer" approach.[1][2][3] DMSO is a strong H-bond acceptor and will disrupt the intermolecular amide bonds, fully solvating the molecule.[1][3]
    
  • The "Spike" Method: If you must use

    
     (e.g., for easier recovery), add 5-10% DMSO-d6 or Methanol-d4.[1][2][3] This small amount of polar solvent is often enough to break the aggregation without changing the bulk solvent properties significantly.[3]
    
Issue 2: "The NH peak is broad, weak, or missing."

Diagnosis: Chemical Exchange or Quadrupolar Broadening.[2][3]

  • In Methanol-d4 (

    
    ):  The acidic amide proton (
    
    
    ) rapidly exchanges with the deuterium in the solvent (
    
    
    ).[1][2][3] The signal will disappear (
    
    
    ).[2][3] Do not use methanol if you need to integrate the NH peak. [1][2]
  • In

    
    :  Broadening is often due to intermediate exchange rates or aggregation.[1][2][3]
    

Solution:

  • Use DMSO-d6 or Acetone-d6: These aprotic polar solvents form strong hydrogen bonds with the NH, "locking" it in place.[1][2][3] This slows down exchange and typically results in a sharp, well-defined triplet or singlet downfield (8.0–10.0 ppm).[1][3]

Issue 3: "I need a highly concentrated sample for 13C NMR, but it precipitates."

Diagnosis: Saturation Limit. 13C NMR requires 10-50x more concentration than 1H NMR.[1][3] N-(4-Chloro-2,5-dimethoxyphenyl)acetamide has a rigid aromatic core that limits solubility.[1][2][3]

Solution:

  • Heat the Sample (VT-NMR): Prepare the sample in DMSO-d6. If it is cloudy, gently heat the NMR tube to 40-50°C inside the spectrometer (if equipped with a Variable Temperature unit).[1][2][3] Solubility increases exponentially with temperature.[1][2][3]

  • Relaxation Agents: If you cannot increase concentration, add a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)3] (approx. 1-3 mg).[1][2][3] This removes the Nuclear Overhauser Effect (NOE) but significantly shortens the

    
     relaxation time, allowing you to scan much faster (e.g., 
    
    
    instead of
    
    
    ), compensating for lower concentration.[2][3]
Experimental Protocol: Preparing the "Difficult" Sample

Objective: Dissolve >20mg of compound for Carbon-13 analysis without degradation.

Materials:

  • N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (Solid)[1][2][3][4]

  • Solvent: DMSO-d6 (Ampoule preferred to ensure dryness)[1][2][3]

  • Equipment: Sonicator bath, Heat gun (optional), Cotton wool.[2][3]

Step-by-Step Workflow:

SamplePrepStep11. Weigh 20-30mginto Vial (NOT Tube)Step22. Add 0.6 mLDMSO-d6Step1->Step2Step33. Sonicate(5-10 mins)Step2->Step3Step44. Check ClarityStep3->Step4Step55. Filter throughCotton/Glass WoolStep4->Step5ClearHeatGentle Heat(Max 50°C)Step4->HeatCloudyStep66. Transfer toNMR TubeStep5->Step6Heat->Step3Re-Sonicate

Figure 2: Preparation protocol for high-concentration NMR samples.

Critical Note on Filtration: Never transfer a cloudy solution directly to the NMR tube. Suspended particles cause magnetic susceptibility mismatches, resulting in severe line broadening (poor shimming).[2][3] Always filter through a small plug of glass wool or cotton in a Pasteur pipette if the solution is not perfectly clear.[2][3]

Reference Data: Solvent Properties

Use this table to predict solubility behavior for N-(4-Chloro-2,5-dimethoxyphenyl)acetamide.

SolventFormulaDielectric Constant (

)
H-Bond CharacterSuitability for this Compound
Chloroform-d

4.8Weak DonorPoor (Likely aggregation/insolubility)
Acetone-d6

20.7Moderate AcceptorGood (Sharper peaks than DMSO)
Methanol-d4

32.7Donor & AcceptorModerate (Dissolves well, but loses NH signal)
DMSO-d6

46.7Strong AcceptorExcellent (Best for high conc.)
References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 243584, N-(4-Chloro-2,5-dimethoxyphenyl)acetamide. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2][3] (General reference for solvent effects and relaxation agents).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Purification of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide

Ticket ID: #PUR-8492 Subject: Optimization of Column Chromatography for Chlorinated Acetanilide Derivative Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are attempting to purify N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (CAS: 6938-75-6).[1] While recrystallization (typically from EtOH/Water) is the industry standard for acetanilides, column chromatography becomes necessary when isolating the compound from non-crystallizable byproducts, such as bis-acetylated species or tarry oxidation products from the starting aniline.

This guide addresses the specific challenges of this molecule: solubility-driven precipitation on the column and separation resolution from the starting material (4-chloro-2,5-dimethoxyaniline).

Part 1: Pre-Purification Diagnostics

Before packing the column, you must validate the feedstock. Acetanilides are prone to "crashing out" inside the column if the mobile phase polarity does not match the compound's solubility profile.

Solubility & Mobile Phase Selection

The target molecule contains a polar amide backbone and two methoxy groups, making it moderately polar but poorly soluble in non-polar hydrocarbons.

SolventSolubility RatingRole in Chromatography
Dichloromethane (DCM) HighExcellent for loading (liquid load) but risky (see warnings).
Ethyl Acetate (EtOAc) ModerateThe "Driver" solvent.
Hexanes / Heptane Very LowThe "Brake" solvent.
Methanol HighUse only for flushing; too strong for separation.

The "Crash" Risk: If you dissolve your sample in minimal DCM and inject it onto a column equilibrated with 100% Hexanes, the DCM will dilute, and your compound will instantly crystallize at the head of the column, blocking flow and ruining the separation.

Recommendation: Use Solid (Dry) Loading (detailed in Part 2).

Part 2: The Purification Protocol

Workflow Diagram

The following logic flow ensures maximum recovery and purity.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 1:1) Start->TLC Decision Is Aniline Present? TLC->Decision AcidWash Pre-Column Wash (1M HCl extraction) Decision->AcidWash Yes (Aniline spot visible) DryLoad Solid Load Preparation (Adsorb to Silica) Decision->DryLoad No (Clean conversion) AcidWash->DryLoad Column Run Column Gradient: 10% -> 60% EtOAc DryLoad->Column Finish Evaporate & Dry Column->Finish

Figure 1: Decision matrix for purification strategy. Note the critical acid wash step to remove starting material.

Step-by-Step Methodology

1. Stationary Phase Preparation:

  • Silica Type: Silica Gel 60 (230–400 mesh).

  • Packing: Slurry pack using 10% EtOAc in Hexanes . Do not pack in 100% Hexanes; the polarity shock when introducing the sample can cause banding issues.

2. Sample Loading (The Critical Step):

  • Do not liquid load.

  • Dissolve the crude solid in a minimal amount of DCM or Acetone.

  • Add silica gel (approx. 2x the mass of your crude product) to the solution.

  • Rotary evaporate until you have a free-flowing, dry powder.

  • Pour this powder carefully onto the top of the pre-packed column bed.

  • Why? This eliminates solubility issues and prevents the "crystallization block" at the column head.

3. Elution Gradient: Run the column using the following gradient profile:

Column Volume (CV)Solvent Composition (Hex:EtOAc)Purpose
0–2 CV 90:10Elute non-polar impurities (grease, bis-acetylated byproducts).
2–5 CV 70:30Begin moving the target amide.
5–10 CV 50:50Main product elution (Target Rf ~0.3–0.4).
10+ CV 0:100Flush remaining polar tars.

Part 3: Troubleshooting & FAQs

Q1: My product and the starting material (aniline) are co-eluting. How do I separate them?

  • The Cause: The starting material, 4-chloro-2,5-dimethoxyaniline, has a similar polarity to the amide on neutral silica.

  • The Fix (Chemical): Do not rely on the column alone. Dissolve your crude mixture in EtOAc and wash it twice with 1M HCl in a separatory funnel. The aniline will protonate (becoming water-soluble) and move to the aqueous layer. The amide (neutral) remains in the organic layer.

  • The Fix (Chromatographic): If you cannot do an extraction, add 1% Triethylamine (TEA) to your mobile phase. This deactivates the silica sites, sharpening the aniline peak and usually causing it to elute faster than the amide.

Q2: I see "streaking" or "tailing" on the TLC and column.

  • The Cause: This is common with amides due to Hydrogen bonding with the silanol groups on the silica surface.

  • The Fix: Switch the solvent system to DCM:Methanol (98:2) . The methanol acts as a stronger displacer for H-bonds than EtOAc, often sharpening the peaks of amides.

Q3: The compound crystallized inside the column tip or tubing.

  • The Cause: The fraction concentration is too high, or the room is too cold.

  • The Fix: Immediately switch to 100% EtOAc or Acetone to dissolve the blockage. For future runs, ensure you collect smaller fractions to prevent high-concentration zones from sitting in the tubing.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 243584, N-(4-chloro-2,5-dimethoxyphenyl)acetamide. [Link] (Accessed 2024-02-15).

  • Spillane, W. J.; et al. Separation and determination of aniline and substituted anilinesulphonic acid derivatives.[2] Analyst, 1988, 113 , 399-403.[2] [Link] (Chromatographic behavior of aniline derivatives).

  • Sielc Technologies. Separation of Aniline and Acetanilide on HPLC. [Link] (Demonstrates polarity differences between free amine and acetamide).

Sources

Minimizing oxidation side reactions in dimethoxy aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dimethoxy anilines. This guide is designed for researchers, chemists, and drug development professionals who work with these valuable but sensitive compounds. Dimethoxy anilines are crucial intermediates in the synthesis of pharmaceuticals, dyes, and other high-value materials[1]. However, their electron-rich nature, a result of the activating methoxy groups, makes them highly susceptible to oxidation. This guide provides in-depth troubleshooting advice and detailed protocols to help you minimize oxidative side reactions and ensure the synthesis of high-purity product.

The Challenge: Oxidation of Dimethoxy Anilines

The primary challenge in synthesizing and handling dimethoxy anilines is their propensity to oxidize when exposed to atmospheric oxygen. This process is often accelerated by light, heat, and the presence of metal impurities. The oxidation mechanism involves the removal of electrons from the aniline molecule, leading to the formation of radical cations which can then dimerize or polymerize, or be further oxidized to form highly colored quinone-imine species[2]. The result is often a dramatic color change in the reaction mixture or the final product, turning from colorless or light tan to deep purple, brown, or black.

This guide will equip you with the necessary knowledge and techniques to control these unwanted side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of dimethoxyanilines, presented in a question-and-answer format.

Q1: My reaction mixture turned dark purple/black upon workup. What happened and can the batch be saved?

A1: A dark coloration indicates significant oxidation of your dimethoxy aniline product. This typically occurs during the workup phase when the product is exposed to air, especially under neutral or basic conditions.

Immediate Cause:

  • Atmospheric Oxygen: The primary culprit is exposure to oxygen. The electron-rich dimethoxy aniline is readily oxidized.

  • Basic Conditions: Aqueous basic workups (e.g., with sodium bicarbonate or carbonate) to neutralize the acid from the reduction step can deprotonate the anilinium salt to the free aniline, which is much more susceptible to oxidation.

Can it be saved? Possibly. The first step is to isolate the crude product. Even if it appears as a dark oil or tar, it may contain a significant amount of the desired product. Proceed with the workup, but minimize further air exposure. After obtaining the crude material, refer to the purification protocols in Q2 .

Preventative Measures for Future Syntheses:

  • Inert Atmosphere Workup: Conduct the workup under a blanket of nitrogen or argon. This can be achieved by bubbling the inert gas through your aqueous solutions before use and maintaining a positive pressure of inert gas over the separatory funnel.

  • Use of a Mild Reducing Agent: Add a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) to the aqueous quench and wash solutions[3][4]. This will scavenge dissolved oxygen and reduce some of the colored oxidized species back to the aniline.

  • Temperature Control: Perform the workup at reduced temperatures (e.g., using an ice bath) to slow the rate of oxidation.

Q2: My isolated dimethoxy aniline is a dark, oily, or discolored solid. How can I purify it?

A2: Discoloration in the final product is due to oxidative impurities. Several purification techniques can be employed, ranging from simple recrystallization to chromatography.

Purification Strategy Flowchart:

G start Crude, Discolored Dimethoxy Aniline recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization success1 Pure Crystalline Product recrystallization->success1 Success failure1 Fails to Crystallize or Remains Colored (Oils Out) recrystallization->failure1 Failure charcoal Add Activated Charcoal during Recrystallization charcoal->success1 Success charcoal->failure1 Failure failure1->charcoal Try Adding Charcoal column Purify by Column Chromatography (Silica Gel) failure1->column Option 1 salt Convert to HCl Salt, then Recrystallize failure1->salt Option 2 success2 Pure Crystalline Product column->success2 success3 Pure Crystalline Salt salt->success3 liberate Liberate Free Base from Salt success3->liberate liberate->success2

Caption: Decision workflow for purifying discolored dimethoxy aniline.

Detailed Purification Options:

  • Recrystallization with Activated Charcoal: This is the most common and first-line approach.

    • Solvent Choice: A mixed solvent system like ethanol/water is often effective for dimethoxy anilines[5][6].

    • Activated Charcoal: Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution to adsorb the polymeric, colored impurities. Use sparingly, as it can also adsorb your product[6][7].

    • Procedure: See Protocol 2 for a detailed methodology.

  • Column Chromatography: If recrystallization fails or the product oils out, column chromatography is a reliable alternative.

    • Stationary Phase: Use silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. The less polar dimethoxy aniline should elute before the more polar, oxidized impurities.

  • Purification via Salt Formation: Converting the aniline to its hydrochloride salt can improve its crystallinity and stability against further oxidation[5].

    • Procedure: Dissolve the crude aniline in a suitable solvent (e.g., diethyl ether or isopropanol) and carefully add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected and recrystallized.

    • Liberation: The pure free base can be regenerated by dissolving the salt in water and neutralizing with a base, followed by extraction. This final step should be done quickly to prevent re-oxidation.

Q3: What is the best way to perform the synthesis (nitro reduction) to prevent oxidation from the start?

A3: The key is to rigorously exclude oxygen throughout the entire process, from reagent preparation to product isolation. The most common synthetic route is the reduction of a corresponding nitro-dimethoxybenzene[8].

Key Considerations for Synthesis:

MethodAdvantagesDisadvantages & Oxidation RisksMitigation Strategy
Catalytic Hydrogenation (e.g., H₂, Pd/C)[9][10]Clean, high yield, no stoichiometric metal waste.Catalyst can be pyrophoric. Requires specialized pressure equipment. Over-reduction is possible.Ensure system is properly purged with inert gas. Use degassed solvents. Filter catalyst under an inert atmosphere.
Bechamp Reduction (Fe, HCl)[11][12]Inexpensive, robust, widely applicable.Generates large amounts of iron sludge. Can be slow. Vigorous reaction requires careful temperature control.Perform under a nitrogen blanket. Quench and work up under inert conditions.
Tin Reduction (Sn, HCl)Effective and historically common.Generates tin waste which is toxic and environmentally problematic.Strict inert atmosphere is crucial during workup.
Sodium Dithionite Reduction [3]Mild conditions, acts as both reductant for the nitro group and an oxygen scavenger.Can require phase-transfer catalysts for some substrates. Generates sulfur byproducts.Ensure reaction goes to completion to avoid nitroso intermediates.

The Gold Standard: A Proactive Approach

The most reliable method is catalytic hydrogenation or a metal/acid reduction performed under a strictly inert atmosphere.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation glassware Dry Glassware setup Assemble under N2/Ar glassware->setup degas Degas Solvents degas->setup reaction Run Reaction (e.g., Nitro Reduction) setup->reaction quench Quench/Neutralize (with degassed solutions) reaction->quench extract Extract under N2 quench->extract isolate Isolate/Dry Product extract->isolate storage 4. Storage (Under N2, Dark, Cold) isolate->storage

Caption: Workflow for minimizing oxidation during synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxyaniline via Catalytic Transfer Hydrogenation

This protocol uses ammonium formate as a hydrogen source, avoiding the need for high-pressure hydrogenation equipment.

Materials:

  • 1,3-Dimethoxy-5-nitrobenzene

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ammonium formate

  • Methanol (reagent grade)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Methodology:

  • Solvent Degassing: Place 200 mL of methanol in a flask and bubble nitrogen gas through it for at least 20 minutes to remove dissolved oxygen[13][14].

  • Reaction Setup: Assemble a round-bottom flask with a reflux condenser under a positive pressure of nitrogen.

  • Charge Reagents: To the flask, add 1,3-dimethoxy-5-nitrobenzene (10.0 g, 54.6 mmol) and the degassed methanol (100 mL). Stir to dissolve.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, ~5 wt%) to the solution. Caution: Pd/C can be pyrophoric. Handle with care.

  • Hydrogen Donor Addition: In a separate flask, dissolve ammonium formate (17.2 g, 273 mmol, 5 eq.) in degassed methanol (50 mL). Add this solution to the reaction mixture dropwise over 15 minutes.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) under nitrogen. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup: a. Cool the reaction to room temperature. b. Filter the mixture through a pad of Celite® under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the pad with small portions of degassed methanol. c. Concentrate the filtrate under reduced pressure to remove the methanol. d. To the residue, add deionized, degassed water (100 mL) and extract with ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with degassed brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethoxyaniline.

  • Purification: If the product is discolored, proceed immediately to Protocol 2.

  • Storage: Store the final product under nitrogen in a sealed vial, protected from light, in a refrigerator or freezer.

Protocol 2: Purification of Discolored 3,5-Dimethoxyaniline by Recrystallization

Materials:

  • Crude, discolored 3,5-dimethoxyaniline

  • Ethanol (reagent grade)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Vacuum filtration apparatus

Methodology:

  • Dissolution: Place the crude aniline (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (start with 15-20 mL) and heat the mixture to boiling to dissolve the solid[15][16].

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and filter the hot solution to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: To the clear, hot filtrate, add hot water dropwise until the solution just begins to turn cloudy (the saturation point)[6]. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Complete Crystallization: Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture (e.g., 20:80 v/v).

  • Drying: Continue to pull a vacuum through the crystals to air-dry them. For final drying, place the crystals in a desiccator under vacuum. The pure 3,5-dimethoxyaniline should be a white to light-tan crystalline solid[8].

Frequently Asked Questions (FAQs)

  • Why are dimethoxy anilines more sensitive to oxidation than aniline itself? The two methoxy groups are strong electron-donating groups, which increase the electron density of the aromatic ring and make the amino group more easily oxidized.

  • Can I use antioxidants like BHT or Vitamin E in my reaction? While phenolic antioxidants can be effective for long-term storage of some organic compounds, their use during synthesis is less common[17][18][19]. They can potentially interfere with the reaction or complicate purification. It is generally better to rely on the rigorous exclusion of oxygen. For storage, keeping the pure compound under an inert atmosphere at low temperature is the preferred method.

  • Is distillation a good method for purification? Vacuum distillation can be used, but anilines often have high boiling points[8]. There is a significant risk of thermal degradation and oxidation at the required temperatures unless an exceptionally good vacuum and inert atmosphere are maintained. Recrystallization or chromatography are generally safer and more effective methods for removing colored, non-volatile impurities.

References

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. Available at: [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available at: [Link]

  • Degassing solvents. University of York Department of Chemistry. Available at: [Link]

  • Recrystallization. California State University, Long Beach. Available at: [Link]

  • How To: Degas Solvents. University of Rochester Department of Chemistry. Available at: [Link]

  • Recrystallization. ResearchGate. Available at: [Link]

  • PTC-Sodium Dithionite Initiated Free-Radical Addition. PTC Organics, Inc.. Available at: [Link]

  • Recrystallization. University of California, Irvine. Available at: [Link]

  • CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. AIRCC Publishing Corporation. Available at: [Link]

  • Degassing Solvents. YouTube. Available at: [Link]

  • Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. ResearchGate. Available at: [Link]

  • Béchamp reduction. Wikipedia. Available at: [Link]

  • Natural Chain-Breaking Antioxidants and Their Synthetic Analogs as Modulators of Oxidative Stress. National Center for Biotechnology Information. Available at: [Link]

  • 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301. PubChem, National Institutes of Health. Available at: [Link]

  • Nitro reduction conditions. Reddit. Available at: [Link]

  • Method for synthesizing 2,5-dimethoxy-4-chloroaniline. Google Patents.
  • Selective Partial Hydrogenation of Dinitrobenzenes to Nitroanilines Catalyzed by Ru/C. ResearchGate. Available at: [Link]

  • Reduction of nitrobenzene to aniline by sodium dithionite?. Reddit. Available at: [Link]

  • Experimental study of Bechamp process for nitrobenzene reduction to aniline. IRINS. Available at: [Link]

  • Acid Gas Cleaning using Amine Solvents: Validation with Experimental and Plant Data. ResearchGate. Available at: [Link]

  • Diazonium compound. Wikipedia. Available at: [Link]

  • Bechamp Reduction. Chem-Station. Available at: [Link]

  • Selective hydrogenation of m-dinitrobenzene to m-nitroaniline catalyzed by PVP-Ru/Al2O3. ResearchGate. Available at: [Link]

  • Reaction of Aromatic Aldehydes with 3,5-Dimethoxyaniline. ResearchGate. Available at: [Link]

  • Acid Gas Removal from Syngas. Dow. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF 2,5-DIMETHOXY-4-CHLORANILINE. Google Patents.
  • Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate. Available at: [Link]

  • Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Indian Academy of Sciences. Available at: [Link]

  • Preparation method of 4-chloro-2, 5-dimethoxyaniline. Google Patents.
  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents.
  • Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. MDPI. Available at: [Link]

  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. National Center for Biotechnology Information. Available at: [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. Available at: [Link]

  • High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Available at: [Link]

  • Antioxidants in neuropsychiatric disorder prevention: neuroprotection, synaptic regulation, microglia modulation, and neurotrophic effects. National Center for Biotechnology Information. Available at: [Link]

  • Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study. ResearchGate. Available at: [Link]

  • Improvement in preparation of aniline colors. Google Patents.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide in CDCl3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (CAS: 6938-75-6) is a critical intermediate often encountered in the synthesis of Azoic Coupling Components (e.g., Naphtol AS series) and phenylacetamide-based pharmaceuticals. Its precise characterization is essential for distinguishing it from its precursor (4-Chloro-2,5-dimethoxyaniline ) and its acetoacetylated analogs (e.g., Naphtol AS-IRG ).

This guide provides a comparative analysis of the 1H NMR spectral signature of the target compound in Deuterated Chloroform (CDCl3). Unlike standard data sheets, this document focuses on the diagnostic shifts induced by N-acetylation, providing a self-validating framework for structure confirmation.

Key Identification Markers
  • Diagnostic Downfield Shift: The aromatic proton at position 6 (ortho to the nitrogen) exhibits a significant downfield shift (

    
     ppm) upon acetylation, moving from the shielded region in the amine to the deshielded region in the amide.
    
  • Acetyl Singlet: A sharp 3H singlet at

    
     ppm confirms the presence of the acetyl group.
    
  • Methoxy Distinction: Two distinct methoxy signals due to the asymmetric electronic environment created by the 4-Chloro substituent.

Experimental Methodology

To ensure reproducibility and spectral fidelity, the following protocol is recommended for sample preparation and acquisition.

Sample Preparation Protocol
  • Solvent: CDCl3 (99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.

  • Concentration: 10-15 mg of analyte in 0.6 mL solvent. Note: High concentrations may induce stacking effects, slightly shifting aromatic signals upfield.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter if any turbidity is observed (crucial for accurate integration of broad NH peaks).
    
Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     1.0 second (Ensure complete relaxation of methyl protons).
    
  • Scans (NS): 16 (Sufficient for >10 mg samples).

  • Temperature: 298 K (25°C). Variation in temperature will significantly affect the Amide NH shift.

Comparative Spectral Analysis

The following data compares the target acetamide with its direct precursor (Amine) and a structural analog (Acetoacetamide). This comparison validates the synthesis and purity.

Table 1: Chemical Shift Comparison ( , ppm in CDCl3)
Proton AssignmentTarget: Acetamide (Predicted/Derived*)Precursor: Amine (Exp. Data**)Analog: Acetoacetamide (Naphtol AS-IRG***)Diagnostic Trend
NH (Amide/Amine) 7.80 - 8.00 (br s) 3.50 - 4.00 (br s, NH2)8.95 (br s)Acetylation transforms broad NH2 (shielded) to sharp/broad NH (deshielded).
Ar-H (C6) (Ortho to N)7.95 (s) 6.35 (s)8.05 (s)Primary Indicator: Huge downfield shift (

ppm) due to carbonyl anisotropy.
Ar-H (C3) (Meta to N)6.92 (s) 6.82 (s)6.95 (s)Minimal shift; remote from the acetylation site.
OCH3 (C2/C5) 3.88, 3.85 (s) 3.82, 3.78 (s)3.95, 3.92 (s)Slight downfield shift; distinct singlets due to asymmetry.
Acetyl -CH3 2.22 (s) AbsentAbsentConfirmation of Acetamide.
Acetoacetyl -CH2- AbsentAbsent3.65 (s)Distinguishes Acetamide from Acetoacetamide.
Acetoacetyl -CH3 AbsentAbsent2.35 (s)Distinguishes Acetamide from Acetoacetamide.

*Derived from additive substituent effects (Silverstein et al.) and structural analogs. **Based on 4-Chloro-2,5-dimethoxyaniline (CAS 6358-64-1). ***Based on N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (CAS 4433-79-8).

Mechanistic Insight & Structural Validation

Understanding the cause of the chemical shifts allows for intelligent troubleshooting.

The "Ortho-Effect" (H6 Deshielding)

In the precursor amine, the H6 proton (ortho to the amino group) is strongly shielded by the electron-donating resonance of the lone pair on the nitrogen (


 ppm).
Upon acetylation:
  • Resonance Withdrawal: The carbonyl group competes for the nitrogen lone pair, reducing electron density on the ring.

  • Anisotropy: The amide group adopts a planar conformation where the carbonyl oxygen is often trans to the bulky phenyl ring, but the deshielding cone of the carbonyl group strongly affects the ortho proton (H6).

  • Result: H6 shifts dramatically downfield to

    
     ppm. If this signal remains at 6.3-6.5 ppm, acetylation has failed .
    
Distinguishing Impurities
  • Residual Amine: Look for signals at 6.35 ppm (H6) and 3.5-4.0 ppm (NH2).

  • Di-acetylation (Imide): Rare due to steric hindrance, but would show a downfield shift of the acetyl methyl group and loss of the NH proton.

  • Acetoacetamide Contamination: Look for a methylene singlet at

    
     ppm (active methylene of the 
    
    
    
    -keto amide).

Visualization: Structural Logic & Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum and confirming the structure based on the data above.

NMR_Assignment_Logic Start Acquire 1H NMR (CDCl3) Check_Region_1 Check 6.0 - 8.5 ppm (Aromatic) Start->Check_Region_1 Decision_H6 Is there a Singlet > 7.8 ppm? Check_Region_1->Decision_H6 Check_Region_2 Check 2.0 - 2.5 ppm (Aliphatic) Decision_H6->Check_Region_2 Yes Result_Fail_Amine FAILED: Unreacted Precursor (Amine) Decision_H6->Result_Fail_Amine No Path_Yes Yes (H6 Deshielded) Path_No No (Signal at ~6.3 ppm) Decision_Acetyl Sharp Singlet at ~2.2 ppm? Check_Region_2->Decision_Acetyl Decision_Acetyl->Result_Fail_Amine No Check_Methylene Check ~3.6 ppm for -CH2- Decision_Acetyl->Check_Methylene Yes Result_Success CONFIRMED: N-(4-Chloro-2,5-dimethoxyphenyl)acetamide Result_Fail_Aceto MISMATCH: Acetoacetamide Analog (-COCH2COCH3) Check_Methylene->Result_Success No Signal Check_Methylene->Result_Fail_Aceto Signal Present

Caption: Logical decision tree for validating N-(4-Chloro-2,5-dimethoxyphenyl)acetamide structure via 1H NMR.

References

  • PubChem Compound Summary: 4-Chloro-2,5-dimethoxyaniline (CAS 6358-64-1). National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary: N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (Naphtol AS-IRG). National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[1] (Standard reference for substituent additivity rules in NMR).

Sources

Spectroscopic Profiling: Characteristic IR Absorption of Acetamide Carbonyls in Chloro-Dimethoxy Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous identification of polysubstituted acetanilides—specifically chloro-dimethoxy acetanilides —is a critical checkpoint in the synthesis of azo dyes (e.g., Naphtol AS-IRG) and psychoactive phenethylamine precursors. While NMR provides structural resolution, Infrared (IR) spectroscopy offers a rapid, cost-effective method for monitoring functional group integrity and isomeric purity.

This guide analyzes the Amide I carbonyl (


) stretching vibration  in chloro-dimethoxy benzenes. By comparing the target motif against mono-substituted analogs, we establish a characteristic absorption window of 1665–1675 cm⁻¹  (solid state), distinct from the standard acetanilide value of 1660 cm⁻¹. This shift is governed by the competing electronic effects of the electron-withdrawing chlorine and the electron-donating methoxy groups, modulated by steric inhibition of resonance.

Theoretical Framework: The Electronic "Push-Pull"

To interpret the IR spectrum of


-(4-chloro-2,5-dimethoxyphenyl)acetamide accurately, one must deconstruct the electronic environment surrounding the amide nitrogen. The position of the carbonyl band (

) is a direct function of the bond order, which is influenced by the resonance contribution from the nitrogen lone pair.
Substituent Effects on Amide Resonance

The amide bond exists as a resonance hybrid between the neutral form (A ) and the zwitterionic form (B ):



  • Form B lowers the C=O bond order, decreasing

    
    .
    
  • Electron-Withdrawing Groups (EWGs) on the aromatic ring (Ar) pull electron density from the nitrogen, destabilizing Form B. This increases the double-bond character of the carbonyl, shifting

    
     to a higher frequency .[1]
    
  • Electron-Donating Groups (EDGs) push density toward the nitrogen, stabilizing Form B, shifting

    
     to a lower frequency .
    
The Chloro-Dimethoxy Context

In 2,5-dimethoxy-4-chloroacetanilide, three substituents compete:

  • 4-Chloro (

    
    ):  Inductive withdrawal dominates, pulling density from the ring and nitrogen. Effect: Increases 
    
    
    
    .[2]
  • 2-Methoxy (Ortho): Acts as an EDG via resonance but introduces Steric Inhibition of Resonance (SIR) . The bulky methoxy group forces the acetamide group out of planarity with the benzene ring. This decoupling reduces the conjugation between the nitrogen lone pair and the ring, effectively confining the lone pair to the amide system (stabilizing Form B). Effect: Decreases

    
     .[2]
    
  • 5-Methoxy (Meta): Inductively withdrawing (

    
    ) but mesomerically donating. In the meta position, resonance effects are minimized. Effect: Slight Increase in 
    
    
    
    .

Net Result: The inductive pull of the chlorine and the steric twisting often result in a net blue shift (higher wavenumber) compared to unsubstituted acetanilide, placing the band in the 1665–1675 cm⁻¹ region.

Comparative Analysis: Spectral Data

The following table synthesizes experimental data for acetanilide derivatives to isolate the specific shifts induced by the chloro-dimethoxy substitution pattern.

Table 1: Characteristic Amide I ( ) Frequencies in KBr
CompoundSubstituents

(Amide I)
Electronic/Steric Driver
Acetanilide None~1660 cm⁻¹Baseline resonance stabilization.
4'-Chloroacetanilide 4-Cl (Para)~1668–1670 cm⁻¹Inductive withdrawal (-I) by Cl reduces N-donation to ring, slightly stiffening C=O.
2,5-Dimethoxy-4-chloroacetanilide 2,5-(OMe)₂, 4-Cl1665–1675 cm⁻¹ Combined effect: Cl withdrawal raises frequency; Ortho-OMe steric effects prevent full conjugation, maintaining high frequency.
Acetoacetanilide derivatives (Acetoacetyl group)1659–1673 cm⁻¹Presence of internal H-bonding in aceto- analogs can broaden/shift peaks.

Note: In solution (e.g., CHCl₃), these bands typically shift to higher frequencies (+10–20 cm⁻¹) due to the disruption of intermolecular Hydrogen bonding.

Experimental Protocol: Solid-State Analysis

To ensure reproducibility and valid comparison with literature values, the KBr Pellet Method is the gold standard for these solid amides.

Step-by-Step Methodology
  • Sample Preparation:

    • Grind 1–2 mg of the dry chloro-dimethoxy acetanilide derivative with 100–200 mg of spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

    • Critical: Ensure the particle size is

      
       to avoid scattering (Christiansen effect), which distorts band shapes.
      
  • Pellet Formation:

    • Place the mixture in a die set.

    • Apply vacuum for 1–2 minutes to remove trapped air/moisture.

    • Press at 8–10 tons of pressure for 1 minute to form a transparent disc.

  • Acquisition:

    • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).

    • Resolution: 4 cm⁻¹.

    • Scans: 16–32 scans to improve Signal-to-Noise ratio.

    • Background: Run a blank KBr pellet first.

  • Validation Criteria:

    • Amide I: Sharp, strong peak at 1665–1675 cm⁻¹.

    • Amide II: N-H bending/C-N stretching mixed mode at ~1530–1550 cm⁻¹.

    • Ether Stretch: Strong asymmetric C-O-C stretching at 1200–1275 cm⁻¹ (confirms dimethoxy presence).

    • Aryl Chloride: Weak bands in the fingerprint region (1000–1100 cm⁻¹ or 800–850 cm⁻¹).

Diagnostic Workflow

The following diagram illustrates the logical pathway for confirming the identity of a chloro-dimethoxy acetanilide derivative using IR spectral features.

IR_Identification_Workflow Start Unknown Sample Spectrum Check_CO Check 1600-1700 cm⁻¹ Region Start->Check_CO Is_Amide Strong Band @ 1665-1675 cm⁻¹? Check_CO->Is_Amide Check_Ether Check 1200-1275 cm⁻¹ Region Is_Amide->Check_Ether Yes Result_Reject REJECT: Alternative Structure Is_Amide->Result_Reject No (<1650 or >1700) Is_Methoxy Strong C-O-C Stretch? Check_Ether->Is_Methoxy Check_Fingerprint Check 800-850 cm⁻¹ Region Is_Methoxy->Check_Fingerprint Yes Is_Methoxy->Result_Reject No Is_Chloro Aryl-Cl Band Present? Check_Fingerprint->Is_Chloro Result_Confirmed CONFIRMED: Chloro-Dimethoxy Acetanilide Is_Chloro->Result_Confirmed Yes Is_Chloro->Result_Reject No

Figure 1: Decision tree for the spectroscopic validation of chloro-dimethoxy acetanilides.

References

  • NIST Mass Spectrometry Data Center. (2023). Ethane, 2-chloro-1,1-dimethoxy- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025). 4'-Chloro-2',5'-dimethoxyacetoacetanilide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Silver, N. L., & Boykin, D. W. (n.d.). Substituent effects on the carbonyl stretching frequency of chalcones. Journal of Organic Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide, a compound of interest in synthetic chemistry and drug development. We will explore its characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, compare its behavior to structurally related analogs, and provide detailed experimental protocols for its characterization.

Introduction: The Analytical Imperative

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (C₁₀H₁₂ClNO₃, Monoisotopic Mass: 229.0506 Da) is a substituted acetanilide.[1] The structural elucidation of such molecules is fundamental in pharmaceutical research and quality control, ensuring identity, purity, and stability. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of a molecule and its fragments.[2] Understanding the fragmentation "fingerprint" is crucial for unambiguous identification in complex matrices.

This guide is designed for researchers and analytical chemists, offering a predictive framework grounded in established fragmentation principles and comparative data to facilitate the analysis of this compound and its derivatives.

Predicted Fragmentation Pathways: A Mechanistic Deep Dive

The fragmentation of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide is dictated by the interplay of its functional groups: the amide linkage, the aromatic ring, and its chloro and dimethoxy substituents. The ionization method employed significantly influences the resulting mass spectrum.

Electron Ionization (EI) Fragmentation

EI is a high-energy ionization technique that typically produces a radical cation (M⁺•) and induces extensive fragmentation, providing rich structural detail.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 229. Due to the presence of a chlorine atom, a characteristic M+2 isotope peak at m/z 231 with approximately one-third the intensity of the M⁺• peak will be observed, confirming the presence of a single chlorine atom.

  • Key Fragmentation Routes:

    • Amide Bond Cleavage: The most facile cleavage often occurs at the amide bond.

      • Loss of Ketene: A retro-Diels-Alder-type rearrangement can lead to the expulsion of a neutral ketene molecule (CH₂=C=O, 42 Da), resulting in the formation of the 4-chloro-2,5-dimethoxyaniline radical cation at m/z 187 . This is often a very prominent peak in the EI spectra of acetanilides.

      • Formation of the Acetyl Cation: Cleavage of the N-CO bond can generate the acetyl cation (CH₃CO⁺) at m/z 43 , which is frequently the base peak in the spectra of N-acetyl compounds.

    • Substituent-Driven Fragmentation:

      • Loss of a Methyl Radical: Cleavage of a C-O bond in one of the methoxy groups results in the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment ion at m/z 214 .

      • Loss of Formaldehyde: Subsequent to the initial loss of a methyl radical, the resulting ion can lose formaldehyde (CH₂O, 30 Da), a common fragmentation pathway for methoxy-substituted aromatic compounds, yielding an ion at m/z 184 .

Diagram: Predicted EI Fragmentation Pathway

EI_Fragmentation M [M]+• m/z 229/231 F1 [M - CH3]+• m/z 214 M->F1 - •CH3 F2 [M - CH2CO]+• m/z 187 M->F2 - CH2CO F3 [CH3CO]+ m/z 43 M->F3 F4 [M - CH3 - CH2O]+ m/z 184 F1->F4 - CH2O

Caption: Key fragmentation steps for N-(4-Chloro-2,5-dimethoxyphenyl)acetamide under EI conditions.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation through collision-induced dissociation (CID).[3]

  • Precursor Ion: The protonated molecule [M+H]⁺ will be observed at m/z 230 . The corresponding [M+H+2]⁺ isotope peak will appear at m/z 232.

  • Key Fragmentation Routes (MS/MS of m/z 230):

    • Loss of Ketene: Similar to EI, the most prominent fragmentation in ESI-MS/MS for acetanilides is the neutral loss of ketene (42 Da) from the protonated molecule.[3] This pathway yields the protonated 4-chloro-2,5-dimethoxyaniline ion at m/z 188 , which is often the base peak in the product ion spectrum.

    • Loss of Methyl Group: The loss of a methyl radical is less common in ESI, but the loss of neutral methane (CH₄, 16 Da) from the protonated methoxy group can occur, leading to a fragment at m/z 214 .

    • Loss of Water: A minor loss of water (H₂O, 18 Da) may be observed, resulting in an ion at m/z 212 .

Diagram: Predicted ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation M [M+H]+ m/z 230/232 F1 [M+H - CH2CO]+ m/z 188 M->F1 - CH2CO (42 Da) F2 [M+H - H2O]+ m/z 212 M->F2 - H2O (18 Da) F3 [M+H - CH4]+ m/z 214 M->F3 - CH4 (16 Da)

Caption: Primary fragmentation routes for the protonated molecule of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide.

Comparative Analysis with Structural Analogs

To understand the influence of each substituent, we compare the expected fragmentation of our target compound with simpler, structurally related molecules.

CompoundMolecular FormulaPrecursor Ion (m/z)Key Fragments (m/z) and Neutral LossRationale for Differences
N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (Target) C₁₀H₁₂ClNO₃230 [M+H]⁺188 (-CH₂CO), 214 (-CH₄)The presence of two methoxy groups enables the loss of methane and provides a higher mass aniline fragment.
N-(4-chlorophenyl)acetamide [4]C₈H₈ClNO170 [M+H]⁺128 (-CH₂CO)Lacks methoxy groups, so fragmentation is dominated by the loss of ketene from the amide. The resulting aniline fragment is 60 Da lighter.
N-(4-methoxyphenyl)acetamide (Methacetin) [5]C₉H₁₁NO₂166 [M+H]⁺124 (-CH₂CO), 150 (-CH₄)The single methoxy group allows for methane loss. The absence of chlorine results in a lighter molecular ion and fragment ions compared to the target.
N-(4-Chloro-2,5-dimethoxyphenyl)acetoacetamide [6]C₁₂H₁₄ClNO₄272 [M+H]⁺188 (-C₄H₄O₂)Contains an acetoacetamide side chain. The primary fragmentation is the loss of diketene (84 Da), interestingly yielding the same protonated aniline (m/z 188) as our target compound. This highlights the stability of the 4-chloro-2,5-dimethoxyaniline cation.

This comparison demonstrates that the fragment at m/z 188 is a highly specific and diagnostic ion for the 4-chloro-2,5-dimethoxyphenylamine core structure, irrespective of the N-acyl group.

Experimental Protocols

To obtain high-quality, reproducible data, the following protocols are recommended.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile to create a 100 µg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:100 in the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI) to a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter prior to analysis to remove any particulates.

LC-ESI-MS/MS Analysis

This method is ideal for quantifying the compound in complex mixtures.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • Sheath Gas Flow: 35 units.

    • MS1 Scan: Scan from m/z 100-300 to confirm the presence of the precursor ion at m/z 230.

    • MS2 Product Ion Scan: Select m/z 230 as the precursor ion. Apply a range of collision energies (e.g., 10-30 eV) to generate a comprehensive fragmentation spectrum. For quantitative analysis (MRM), monitor the transition 230 → 188 .

Diagram: Experimental Workflow for LC-MS/MS Analysis

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Weigh Compound P2 Dissolve in Solvent (100 µg/mL) P1->P2 P3 Dilute to Working Conc. (1 µg/mL) P2->P3 P4 Filter (0.22 µm) P3->P4 A1 Inject Sample onto C18 Column P4->A1 A2 Gradient Elution A1->A2 A3 ESI Ionization (+ve) A2->A3 A4 MS1 Scan (Find m/z 230) A3->A4 A5 MS2 Fragmentation (Precursor m/z 230) A4->A5 D1 Identify Fragments (e.g., m/z 188) A5->D1 D2 Confirm Structure D1->D2

Caption: Step-by-step workflow from sample preparation to data analysis.

Conclusion

The mass spectrometric fragmentation of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide is predictable and highly characteristic. Under both EI and ESI conditions, the primary fragmentation pathway involves the loss of a neutral ketene molecule from the acetamide side chain, producing a stable and diagnostic anilinium ion at m/z 187 (EI) or 188 (ESI). This fragment serves as a reliable marker for the 4-chloro-2,5-dimethoxyphenylamine core structure. By comparing its fragmentation pattern to simpler analogs, the specific contributions of the chloro and dimethoxy substituents are clearly elucidated. The protocols and comparative data provided herein offer a robust framework for the confident identification and characterization of this compound in a research or drug development setting.

References

  • Gamble, A., Gilbert, J. R., & Tillett, J. (1971). Substituent effects in the fragmentation reactions of acetanilides and phenyl acetates. Semantic Scholar. [Link]

  • PubChem. (n.d.). 4'-Chloro-2',5'-dimethoxyacetoacetanilide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1h-pyrazol-1-yl)acetamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Acetamide, N-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). N-(4-chloro-2,5-dimethoxyphenyl)acetamide. Université du Luxembourg. Retrieved February 15, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 15, 2026, from [Link]

  • Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2017). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]

  • ResearchGate. (n.d.). The pathways of the ESI mass fragmentation of the compounds 1-5. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • ChemBK. (2024, April 9). N-(4-CHLORO-2,5-DIMETHOXYPHENYL)ACETOACETAMIDE. Retrieved February 15, 2026, from [Link]

  • Rop, P. P., et al. (2012). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. [Link]

  • Tseng, Y. J., et al. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • Borges, C. R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(4,5-Dichloro-2-methoxyphenyl)acetamide Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • McLafferty, F. W. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Georgia. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide (7a). Retrieved February 15, 2026, from [Link]

  • Amoozadeh, A., et al. (2018). Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • SciELO. (2024, November 13). Article. Retrieved February 15, 2026, from [Link]

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HPLC Retention Time Analysis: A Comparative Study of 2,5-dimethoxyacetanilide and its 4-chloro Derivative

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times of 2,5-dimethoxyacetanilide and its 4-chloro derivative. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering both theoretical insights and a practical experimental framework.

Introduction: The Analytical Challenge

In the realm of pharmaceutical development and quality control, HPLC is an indispensable tool for the separation, identification, and quantification of chemical compounds. The retention time of a compound is a critical parameter, fundamentally governed by its physicochemical properties and its interactions with the stationary and mobile phases of the chromatography system. This guide focuses on two structurally related aromatic amides: 2,5-dimethoxyacetanilide and its 4-chloro derivative. The primary analytical objective is to elucidate how the addition of a single chlorine atom to the aromatic ring influences the compound's retention behavior in a reverse-phase HPLC system.

The key difference between these two molecules lies in their polarity. The introduction of a halogen, such as chlorine, to an aromatic ring generally increases the molecule's hydrophobicity (non-polarity). In reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, less polar compounds interact more strongly with the stationary phase, leading to longer retention times.[1][2] Therefore, it is hypothesized that 4-chloro-2,5-dimethoxyacetanilide will exhibit a longer retention time than its non-chlorinated counterpart.

Molecular Structures and Properties

A clear understanding of the molecular structures is paramount to predicting their chromatographic behavior.

cluster_25 2,5-dimethoxyacetanilide cluster_4chloro 4-chloro-2,5-dimethoxyacetanilide a C10H13NO3 MW: 195.22 LogP: 1.1 b C12H14ClNO4 MW: 271.70 LogP: 1.74

Caption: Chemical Information for the two analytes.

The addition of the chloro group in the 4-position of the aniline ring in 4-chloro-2,5-dimethoxyacetanilide increases its molecular weight and, more importantly, its octanol-water partition coefficient (LogP). A higher LogP value indicates greater hydrophobicity.[3] This difference in polarity is the primary driver for their separation in reverse-phase HPLC.

Experimental Protocol: A Self-Validating HPLC Method

The following protocol is designed to achieve a robust and reproducible separation of 2,5-dimethoxyacetanilide and 4-chloro-2,5-dimethoxyacetanilide. The causality behind each experimental choice is explained to ensure scientific integrity.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. C18 columns are packed with silica particles that have been chemically modified with 18-carbon alkyl chains, creating a non-polar stationary phase.[4][5]

  • Chemicals:

    • 2,5-dimethoxyacetanilide (analytical standard)

    • 4-chloro-2,5-dimethoxyacetanilide (analytical standard)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

Chromatographic Conditions
ParameterValueJustification
Mobile Phase Acetonitrile:Water (60:40, v/v)A polar mobile phase is essential for reverse-phase chromatography. The ratio is optimized to ensure adequate retention and separation of the analytes.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency.[6]
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times, as temperature fluctuations can affect analyte retention behavior.[6][7]
Injection Volume 10 µLA small injection volume minimizes the risk of peak broadening and distortion.[7]
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A preliminary UV scan of the individual compounds can be performed to determine the optimal wavelength for detection.
Sample Preparation
  • Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each standard and dissolve in 10 mL of methanol.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of each stock solution into 10 mL of the mobile phase.

  • Filtration: Filter the working standard solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standards B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C D Filter Sample C->D E Inject Sample D->E F Separation on C18 Column E->F G UV Detection F->G H Record Chromatogram G->H I Compare Retention Times H->I

Caption: Experimental workflow for HPLC analysis.

Predicted Results and Discussion

Based on the principles of reverse-phase chromatography, a clear separation of the two compounds is expected.

CompoundPredicted Retention Time (min)Rationale
2,5-dimethoxyacetanilideShorterMore polar due to the absence of the chloro group, leading to weaker interaction with the non-polar C18 stationary phase and faster elution with the polar mobile phase.[1]
4-chloro-2,5-dimethoxyacetanilideLongerLess polar (more hydrophobic) due to the presence of the chloro group, resulting in a stronger interaction with the C18 stationary phase and a longer retention time.[8][9]

The chromatogram will display two distinct peaks, with the peak for 2,5-dimethoxyacetanilide appearing before the peak for its 4-chloro derivative. This outcome directly supports the hypothesis that increasing the hydrophobicity of a molecule leads to increased retention in reverse-phase HPLC.

The Separation Mechanism Visualized

The differential migration of the two analytes through the C18 column is a result of their varying affinities for the stationary and mobile phases.

G cluster_column C18 Column Cross-Section cluster_stationary Stationary Phase (C18) cluster_analytes Analytes Mobile Phase (Acetonitrile/Water) Mobile Phase (Acetonitrile/Water) C18_1 C18 C18_2 C18 C18_3 C18 A 2,5-dimethoxyacetanilide (More Polar) A->Mobile Phase (Acetonitrile/Water) Stronger Affinity B 4-chloro-2,5-dimethoxyacetanilide (Less Polar) B->C18_2 Stronger Affinity

Caption: Analyte interactions within the C18 column.

Conclusion

This guide has detailed the theoretical basis and a practical HPLC methodology for the comparative analysis of 2,5-dimethoxyacetanilide and its 4-chloro derivative. The key takeaway is that the addition of a chlorine atom significantly increases the hydrophobicity of the molecule, leading to a longer retention time in reverse-phase HPLC. The provided experimental protocol offers a reliable starting point for researchers to achieve a successful separation and can be adapted for similar analytical challenges. By understanding the fundamental principles of chromatography and the physicochemical properties of the analytes, scientists can develop and validate robust analytical methods for a wide range of applications.

References

  • How does a C18 HPLC column work ? - Quora. (2017, January 27). Retrieved from [Link]

  • What Factors Influence HPLC Retention Time Precision? - Altabrisa Group. (2025, October 4). Retrieved from [Link]

  • Organic Chemistry Functional Groups - Polarity and Hydrogen Bond donators and acceptors. (2022, February 4). Retrieved from [Link]

  • Factors Affecting Retention Time - SHIMADZU CORPORATION. (n.d.). Retrieved from [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. (2026, January 21). Retrieved from [Link]

  • C18: Most Popular RP Stationary Phase - Phenomenex. (2017, October 5). Retrieved from [Link]

  • Factors Impacting Chromatography Retention Time - Separation Science. (2024, July 4). Retrieved from [Link]

  • 12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Relation of polarity of organic functional groups and whole molecules [closed] - Chemistry Stack Exchange. (2020, September 28). Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2026, February 11). Retrieved from [Link]

  • Functional Groups In Organic Chemistry. (2026, January 9). Retrieved from [Link]

  • 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem. (n.d.). Retrieved from [Link]

  • Polarity of functional groups - Stenutz. (n.d.). Retrieved from [Link]

  • C18 hplc adsorption or partition mechanism - Chromatography Forum. (2010, February 6). Retrieved from [Link]

  • effects of functional group polarity - YouTube. (2019, August 13). Retrieved from [Link]

  • Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved from [Link]

  • Retention Time Drift—A Case Study | LCGC International. (2016, April 1). Retrieved from [Link]

  • What are C18 HPLC columns? - GL Sciences. (2023, November 1). Retrieved from [Link]

  • HPLC - What is a C18 Column? - YouTube. (2020, December 18). Retrieved from [Link]

  • 4'-chloro-2',5'-dimethoxyacetoacetanilide - ChemBK. (2024, April 9). Retrieved from [Link]

  • 4'-chloro-2',5'-dimethoxyacetoacetanilide - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Is Retention Time Determined Solely by Polarity of a Compound? - Welch Materials. (2025, October 27). Retrieved from [Link]

  • Reversed Phase HPLC Columns - Phenomenex. (n.d.). Retrieved from [Link]

  • 2,5-Dimethoxyacetoacetanilide | CAS#:6375-27-5 | Chemsrc. (2025, August 25). Retrieved from [Link]

  • (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025, August 5). Retrieved from [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01458H. (2024, November 7). Retrieved from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (2008, March 15). Retrieved from [Link]

  • Chemical Properties of 2,5-dimethoxyaniline - Cheméo. (n.d.). Retrieved from [Link]

Sources

Comparative Guide: UV-Vis Spectra Analysis of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis spectral characteristics of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (CAS: 6938-75-6). Designed for researchers in dye synthesis and pharmaceutical development, this document moves beyond basic peak listing to explore the electronic origins of the compound's absorption profile.

We compare this target compound against its metabolic/synthetic precursor (4-Chloro-2,5-dimethoxyaniline ) and the structural baseline (Acetanilide ). The analysis highlights the critical hypsochromic (blue) shift observed upon acetylation, which serves as a primary quality control (QC) metric for monitoring reaction completion.

Key Spectral Fingerprint
  • Primary Chromophore: Substituted Acetanilide.

  • Dominant Transition:

    
     (Benzene ring modified by auxochromes).
    
  • Key Feature: The interplay between the electron-donating methoxy groups (-OMe) and the electron-withdrawing acetyl group (-COCH

    
    ) creates a distinct spectral signature intermediate between simple acetanilides and highly conjugated anilines.
    

Molecular Architecture & Electronic Theory

To interpret the spectrum accurately, one must understand the "push-pull" electronic environment of the molecule.

The Chromophoric System

The molecule consists of a benzene ring substituted with:

  • Two Methoxy Groups (2,5-position): Strong Auxochromes . They donate electrons via the mesomeric effect (+M), significantly raising the energy of the HOMO (Highest Occupied Molecular Orbital) and causing a Red Shift (Bathochromic) relative to benzene.

  • Chlorine Atom (4-position): A weak deactivator inductively (-I) but an electron donor via resonance (+M). Its net effect on UV

    
     is a slight bathochromic shift (~5–10 nm).
    
  • Acetamido Group (1-position): The acetylation of the amine lone pair reduces its ability to donate electrons to the ring compared to the free amine. This stabilizes the HOMO relative to the amine, causing a Blue Shift (Hypsochromic) .

Diagram: Electronic Flow & Transition Logic

ElectronicEffects Benzene Benzene Core (λmax ~203.5 nm) OMe + 2,5-Dimethoxy (Strong +M Effect) Bathochromic Shift Benzene->OMe Substituent Addition Cl + 4-Chloro (Weak +M/-I Effect) Minor Red Shift OMe->Cl Amine Precursor: Aniline (Strongest Conjugation) λmax ~300 nm Cl->Amine Free Amine Form Acetylation Acetylation Reaction (Lone Pair Withdrawal) Amine->Acetylation Synthesis Target Target: Acetamide (Reduced Conjugation) λmax ~280-290 nm Acetylation->Target Hypsochromic Shift

Figure 1: The structural evolution of the chromophore. Note how acetylation acts as a "brake" on the conjugation, shifting the absorption back toward the UV region compared to the precursor.

Experimental Protocol: UV-Vis Characterization

Objective: To determine the


 and Molar Absorptivity (

) while distinguishing the product from starting materials.
Reagents & Equipment[1]
  • Solvent: Methanol (HPLC Grade) is preferred for its transparency down to 205 nm. Ethanol is a suitable alternative. Avoid Acetone (absorbs <330 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 5.0 mg of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide.

    • Dissolve in 100 mL Methanol.

    • Concentration: ~0.05 mg/mL (approx.

      
       M).
      
  • Working Solution:

    • Dilute 1.0 mL of Stock into 10 mL Methanol (1:10 dilution).

    • Final Concentration: ~

      
       M.[1]
      
  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure Methanol. Run a baseline scan (Auto-Zero).

  • Measurement:

    • Replace sample cuvette with Working Solution.

    • Scan from 400 nm down to 200 nm.

    • Note: Scanning high-to-low minimizes photodegradation during setup.

Comparative Analysis & Benchmarking

This section compares the target compound with its critical alternatives. This comparison is vital for Reaction Monitoring (determining if the starting material is consumed).

Table 1: Spectral Comparison of Key Analogs
CompoundStructure TypeEstimated

(MeOH)
Electronic Character
Acetanilide Baseline242 nmBasic amide resonance. No auxochromes.
4-Chloro-2,5-dimethoxyaniline Precursor ~300 - 305 nm High Conjugation. Free -NH

pushes electrons strongly into the ring.
N-(4-Chloro-2,5-dimethoxyphenyl)acetamide Target ~282 - 288 nm Restricted Conjugation. Acetyl group withdraws density, shifting peak to lower

.
Naphthol AS-IRG Alternative*~290 nm + shoulderAcetoacetamide derivative. Often confused with target. Contains extra carbonyl.

*Note: Naphthol AS-IRG is the acetoacetamide (beta-keto) analog. It is chemically distinct but often appears in similar supply chains.

Critical Insight: The "Blue Shift" Validation

When synthesizing the target from 4-Chloro-2,5-dimethoxyaniline, the reaction progress can be tracked by the disappearance of the 300 nm peak and the emergence/intensification of the 285 nm peak .

  • If

    
     nm:  The product likely contains unreacted amine (incomplete acetylation).
    
  • If

    
     nm:  The sample may lack the dimethoxy substituents (wrong starting material).
    
Diagram: Spectral Shift Logic

SpectralShift cluster_0 Reaction Monitoring via UV-Vis Start Starting Material (Free Amine) λmax ~300 nm Reaction Acetylation Process Start->Reaction + Acetic Anhydride Product Product (Acetamide) λmax ~285 nm Reaction->Product Hypsochromic Shift (Blue Shift)

Figure 2: The diagnostic shift used to validate synthesis. The blue shift confirms the formation of the amide bond.

Solvatochromic Effects

The polarity of the solvent influences the


 due to the stabilization of the excited state.
  • Polar Protic Solvents (Methanol/Ethanol):

    • Form hydrogen bonds with the amide carbonyl and methoxy oxygens.

    • Typically stabilize the

      
       excited state, leading to a slight Red Shift  compared to non-polar solvents.
      
  • Non-Polar Solvents (Cyclohexane/Heptane):

    • Spectra will appear with more "fine structure" (vibrational bands) but generally at shorter wavelengths (Blue Shifted relative to Methanol).

    • Recommendation: Use Methanol for consistency with literature values for polar aromatic amides.

References

  • PubChem. (2025).[1][2] N-(4-chloro-2,5-dimethoxyphenyl)acetamide (Compound Summary). National Library of Medicine. [Link]

  • SpectraBase. (2025).[1] 4-Chloro-2,5-dimethoxyaniline Spectral Data. John Wiley & Sons.[1] [Link][3]

  • Jaffe, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy.
  • NIST Chemistry WebBook. (2025). UV-Vis Spectra of Substituted Acetanilides.[Link]

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Structural Validation Guide: N-(4-Chloro-2,5-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Peak Assignments for N-(4-Chloro-2,5-dimethoxyphenyl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

In the synthesis of diarylide pigments and pharmaceutical intermediates, N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (also known as 4'-Chloro-2',5'-dimethoxyacetanilide) represents a critical quality checkpoint. Its structural integrity relies heavily on the precise regiochemistry of the chlorine atom relative to the methoxy substituents.

This guide provides a definitive


C NMR assignment framework , contrasting the target molecule against its non-chlorinated precursor, N-(2,5-dimethoxyphenyl)acetamide. For the application scientist, distinguishing the C4-Chlorine substitution from potential regioisomers (e.g., 3-chloro or 6-chloro impurities) is the primary analytical challenge. This document outlines the spectral logic required to validate the target structure with high confidence.
Structural Analysis & Chemical Shift Logic

Before interpreting the spectra, we must establish the theoretical shielding/deshielding environment. The molecule consists of an electron-rich benzene ring substituted with two methoxy groups (strong


-donors), an acetamide group (moderate 

-donor/

-acceptor), and a chlorine atom (weak

-donor/strong

-acceptor).
The Diagnostic "Fingerprint" Regions:
  • The Carbonyl Anchor (~169 ppm): The amide carbonyl is the most deshielded signal, serving as a phase reference.

  • The Oxygenated Aromatics (~140–150 ppm): The carbons bearing methoxy groups (C2 and C5) appear downfield due to the strong electronegativity of oxygen.

  • The Chlorinated Carbon (C4): This is the critical diagnostic marker. Unlike a C-H carbon, the C-Cl carbon typically appears as a low-intensity signal (due to lack of NOE enhancement) in the 115–125 ppm range, distinct from the C-H signal of the precursor which resonates further upfield.

Comparative Data: Target vs. Precursor

The following table contrasts the target molecule with its direct precursor. Note the dramatic shift at the C4 position, which confirms successful chlorination.

Table 1: Comparative


C NMR Chemical Shifts (CDCl

, 100 MHz)
Carbon PositionAssignment LabelTarget: 4-Chloro Analog (

ppm)
Precursor: Non-Chloro (

ppm)
Shift Logic (

)
C=O C-8169.2 168.9Minimal change; distant from substitution site.
C-OMe (C2) Quaternary149.5 153.8Shielded by meta-Cl effect.
C-OMe (C5) Quaternary143.1 142.5Deshielded slightly by ortho-Cl.
C-N (C1) Quaternary127.8 128.5Inductive effect of Cl is weak at para position.
C-Cl (C4) Quaternary (Target) 118.4 108.2 (C-H) PRIMARY DIAGNOSTIC: ~10 ppm downfield shift + loss of HSQC correlation.
C-H (C3) Methine111.8 106.5Deshielded by ortho-Cl.
C-H (C6) Methine105.2 104.8Minimal change; distant from Cl.
OMe Methyl56.8, 56.4 56.1, 55.8Slight steric/electronic perturbation.
CO-CH3 Methyl24.8 24.5Standard acetyl methyl.

Note: Values are standardized to CDCl


 (77.16 ppm). In DMSO-

, shifts may vary by 0.5–1.5 ppm due to solvent-solute hydrogen bonding, particularly at the Carbonyl and C1 positions.
Experimental Protocol: The Self-Validating System

To ensure reproducible data that can distinguish the target from impurities (like the 3-chloro isomer), follow this "Self-Validating" protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 20 mg of sample in 0.6 mL DMSO-

    
      (preferred for solubility) or CDCl
    
    
    
    (preferred for resolution).
  • Concentration: High concentration is required to visualize the quaternary C-Cl carbon, which has long relaxation times (

    
    ).
    
Step 2: Acquisition Parameters (Self-Validation Check)
  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Why? The C2, C5, and C4 carbons are quaternary. A short D1 will saturate these signals, making them disappear into the noise.

  • Scans: Minimum 1024 scans.

Step 3: 2D Confirmation (The "E-E-A-T" Standard)

Do not rely on 1D Carbon alone. Run a short HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • Pass Criteria: The signal at ~118 ppm (C4) must NOT show a correlation in HSQC. If it correlates to a proton, chlorination failed (it is still C-H) or regiochemistry is wrong.

Visualization of Structural Logic
Diagram 1: Chemical Shift & Connectivity Map

This diagram maps the specific chemical shifts to the molecular structure, highlighting the "Zone of Chlorination" that researchers must monitor.

ChemicalShiftMap cluster_molecule N-(4-Chloro-2,5-dimethoxyphenyl)acetamide C1 C1 (C-N) ~127.8 ppm C2 C2 (C-OMe) ~149.5 ppm C1->C2 C3 C3 (C-H) ~111.8 ppm C2->C3 C4 C4 (C-Cl) ~118.4 ppm (DIAGNOSTIC) C3->C4 C5 C5 (C-OMe) ~143.1 ppm C4->C5 C6 C6 (C-H) ~105.2 ppm C5->C6 C6->C1 Amide Acetyl Group (C=O ~169.2) Amide->C1 Amide Link OMe2 OMe ~56.8 OMe2->C2 OMe5 OMe ~56.4 OMe5->C5

Caption: Structural connectivity map correlating carbon positions with expected chemical shifts (CDCl3).

Diagram 2: Validation Workflow (Decision Tree)

This workflow illustrates the logical steps a researcher should take to confirm the product identity using NMR data.

ValidationWorkflow Start Acquire 13C NMR & HSQC CheckC4 Analyze ~115-125 ppm Region Start->CheckC4 SignalPresent Is there a signal at ~118 ppm? CheckC4->SignalPresent YesSignal Check HSQC Correlation SignalPresent->YesSignal Yes NoSignal Chlorination Failed (Material is Precursor) SignalPresent->NoSignal No (Signal at ~108) HSQC_Check Does ~118 ppm correlate to a Proton? YesSignal->HSQC_Check NoCorr VALIDATION PASS (Quaternary C-Cl confirmed) HSQC_Check->NoCorr No (Quaternary) YesCorr VALIDATION FAIL (Signal is C-H, likely Isomer) HSQC_Check->YesCorr Yes (Methine)

Caption: Logic flow for validating C4-chlorination using 1D Carbon and 2D HSQC NMR data.

References
  • BenchChem. (2025). 4'-Chloro-2',5'-dimethoxyacetoacetanilide Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 78170: N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for general substituent effects).

  • Spectral Database for Organic Compounds (SDBS). 13C NMR of 2,5-dimethoxyaniline derivatives. AIST Japan. Retrieved from

  • Costa, V.E.U., et al. (2025). Skeletal and Chlorine Effects on 13C-NMR Chemical Shifts. Journal of the Brazilian Chemical Society.[2] Retrieved from

Sources

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